molecular formula C19H17NO3 B443784 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 351158-49-1

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Numéro de catalogue: B443784
Numéro CAS: 351158-49-1
Poids moléculaire: 307.3g/mol
Clé InChI: BDVQVUNFKGDLKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline-based compound designed for life sciences research. This chemical features a carboxylic acid functional group, a key moiety in medicinal chemistry that is often utilized to modulate solubility, serve as a pharmacophore, or act as a synthetic intermediate for further derivatization into esters and amides . Quinoline-4-carboxylic acid derivatives are of significant interest in drug discovery, particularly in the development of enzyme inhibitors. Related compounds in this class have been identified as potent and selective histone deacetylase (HDAC) inhibitors, demonstrating potential as anticancer agents by inducing cell cycle arrest and promoting apoptosis in vitro . The structural motif of the 2-phenylquinoline core is also found in other pharmacologically active molecules, underscoring its research value . This product is intended for research purposes as a chemical reference standard or building block in synthetic chemistry and investigative studies. It is supplied For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Propriétés

IUPAC Name

2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVQVUNFKGDLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Biological Targets of 2-Arylquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] Among its many variations, derivatives of 2-arylquinoline-4-carboxylic acid have emerged as a particularly compelling class, demonstrating significant potential in oncology and immunology. This guide provides an in-depth technical analysis of the key biological targets of these compounds, with a particular focus on the mechanisms underpinning their therapeutic effects. We will explore how these molecules modulate the tumor microenvironment by targeting the S100A9 protein, induce epigenetic changes via inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), and disrupt cancer cell metabolism by targeting dihydroorotate dehydrogenase (DHODH). By synthesizing data from preclinical and clinical research, this whitepaper offers a comprehensive resource for researchers, scientists, and drug development professionals, complete with detailed experimental protocols for target validation and elucidation of mechanism of action.

The 2-Arylquinoline-4-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, prized for its rigid structure and ability to engage in various non-covalent interactions with biological macromolecules.[3] The 2-arylquinoline-4-carboxylic acid core provides a robust framework for chemical modification, allowing for the fine-tuning of pharmacological properties.

A prominent and extensively studied analogue is Tasquinimod, a quinoline-3-carboxamide derivative. While differing in the position and nature of the carboxamide group, its mechanism provides profound insights into the potential activities of the broader quinoline class.[4] Tasquinimod's journey through clinical trials for prostate cancer has illuminated a complex mechanism of action centered on modulating the tumor microenvironment.[4][5][6] Research into direct 2-phenylquinoline-4-carboxylic acid derivatives has further revealed their potential as potent inhibitors of key epigenetic enzymes, including histone deacetylases (HDACs).[7][8] This structural class, therefore, represents a rich area of investigation with pleiotropic effects on cancer biology.

Primary Target Class: Immunomodulation via S100A9 Engagement

A primary and well-validated mechanism for quinoline derivatives, exemplified by Tasquinimod, is the disruption of immunosuppressive signaling within the tumor microenvironment (TME). This is achieved by directly targeting the S100A9 protein.[4][5][9]

Mechanism of Action: Inhibition of the S100A9-TLR4/RAGE Axis

S100A9 is a calcium- and zinc-binding protein predominantly secreted by myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[5][10] In the TME, extracellular S100A9 acts as a damage-associated molecular pattern (DAMP) molecule. It promotes a pro-inflammatory and immunosuppressive environment by binding to and activating Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[5][9][10]

Tasquinimod and related quinoline carboxamides bind to S100A9 in a zinc-dependent manner, functionally inhibiting its interaction with both TLR4 and RAGE.[5][11] This blockade is the initiating event that leads to a cascade of downstream immunomodulatory effects. By preventing S100A9 signaling, these compounds effectively reduce the recruitment and suppressive function of MDSCs within the tumor, shifting the balance of TAMs from a pro-tumor M2 phenotype towards an anti-tumor M1 phenotype.[5][6] This "re-awakening" of the immune system within the tumor is a cornerstone of its anti-cancer activity.

G cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_TME Tumor Microenvironment cluster_Effects Downstream Effects S100A9 S100A9 Secretion RAGE RAGE S100A9->RAGE Binds TLR4 TLR4 S100A9->TLR4 Binds Block Blockade of Interaction S100A9->Block Suppression Immunosuppression Pro-Angiogenesis Metastasis RAGE->Suppression TLR4->Suppression Tasquinimod 2-Arylquinoline Derivative (e.g., Tasquinimod) Tasquinimod->S100A9 Binds to & Inhibits Tasquinimod->Block Block->RAGE Prevents Binding Block->TLR4 Prevents Binding

Caption: S100A9 Signaling Pathway Inhibition.

Downstream Cellular Consequences

The inhibition of the S100A9 axis results in:

  • Reduced MDSC Infiltration: Tasquinimod has been shown to decrease the trafficking and accumulation of MDSCs at the tumor site.[6]

  • Inhibition of Angiogenesis: By altering the TME and reducing the influence of pro-angiogenic myeloid cells, these compounds exhibit anti-angiogenic effects that are independent of direct VEGF inhibition.[4][5]

  • Anti-Metastatic Activity: S100A9 is involved in the formation of pre-metastatic niches. By inhibiting its function, quinoline derivatives can suppress the establishment of distant metastases.[4][6]

  • Direct Anti-Myeloma Effects: In multiple myeloma, tasquinimod has been shown to inhibit c-MYC expression, leading to reduced tumor cell growth and proliferation.[10][12]

Epigenetic Modulation: Targeting Histone Deacetylases (HDACs)

Beyond immunomodulation, direct derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[7][8]

Mechanism of Action: HDAC3-Selective Inhibition

HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[8][13] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.[13]

The typical pharmacophore of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[7][14] In the design of novel HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety functions as a bulky, hydrophobic cap group that interacts with residues at the rim of the enzyme's active site.[7] Studies have shown that specific derivatives of this scaffold can achieve selectivity, with compound D28 from one study demonstrating significant selectivity for HDAC3 over other Class I isoforms like HDAC1, 2, and 6.[7][8]

Quantitative Data: In Vitro HDAC Inhibitory Activity

The following table summarizes the inhibitory activity of selected 2-phenylquinoline-4-carboxylic acid derivatives against a mixture of HDAC isoforms and their antiproliferative effect on the K562 leukemia cell line.

Compound IDR Group (at position 4 of phenyl ring)HDACs (% Inhibition @ 2 µM)K562 Cells (% Inhibition @ 2 µM)Reference
D1 -H57.96 ± 0.4346.58 ± 0.35[7]
D2 4-Br59.50 ± 0.3548.84 ± 1.32[7]
D12 4-OCH374.91 ± 1.2551.58 ± 1.24[7]
D28 4-CF368.00 ± 0.8561.12 ± 0.98[7][8]

Data synthesized from Zhang et al., 2022.[7][8]

The anticancer effects of these HDAC-inhibiting derivatives are attributed to the induction of G2/M phase cell cycle arrest and the promotion of apoptosis.[8]

Other Key Biological Targets

The versatility of the 2-arylquinoline-4-carboxylic acid scaffold allows it to interact with other targets critical to cancer cell survival and proliferation.

  • Sirtuin 3 (SIRT3) Inhibition: SIRT3, a mitochondrial NAD+-dependent deacetylase, is overexpressed in certain cancers. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as selective SIRT3 inhibitors. The lead compound, P6 , showed an IC50 of 7.2 µM for SIRT3, with ~4.5-fold selectivity over SIRT1 and SIRT2, and demonstrated potent activity against MLL-rearranged leukemic cell lines.[15]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is heavily relied upon by rapidly proliferating cancer cells for DNA and RNA synthesis.[1] Inhibition of DHODH by quinoline-4-carboxylic acid derivatives depletes the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]

  • Bacterial DNA Gyrase: In the field of antibacterials, quinoline derivatives are well-established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This mechanism is the basis for the quinolone class of antibiotics. While distinct from the anticancer applications, it highlights the scaffold's broad therapeutic potential.

Experimental Workflows for Target Identification and Validation

A robust, multi-step process is required to confidently identify and validate the biological target of a novel compound series. The causality behind this workflow is to move from unbiased identification to direct biophysical confirmation and finally to proof of engagement in a relevant biological context.

G cluster_Discovery Target Discovery (Unbiased) cluster_Validation Biophysical Validation (Direct Binding) cluster_Confirmation Cellular Confirmation (Target Engagement) cluster_Activity Functional Activity (Mechanism) P1 Protocol 5.1: Photoaffinity Labeling (in cell lysate/tissue) P2 Protocol 5.2: Surface Plasmon Resonance (SPR) (Purified Protein) P1->P2 Identified Protein for Validation P3 Protocol 5.3: Cellular Thermal Shift Assay (CETSA) (Intact Cells) P2->P3 Confirmed Binder for Cellular Assay P4 Protocol 5.4: In Vitro Enzyme Assay (e.g., HDAC activity) P3->P4 Confirmed Target for Functional Assay

Caption: General Workflow for Target Deconvolution.

Protocol 5.1: Target Identification via Photoaffinity Labeling

Rationale: This technique is a powerful unbiased approach to identify direct binding partners in a complex biological milieu. A photoreactive group and a tag (e.g., biotin) are incorporated into the compound of interest. Upon UV irradiation, the compound covalently crosslinks to its target, which can then be isolated and identified by mass spectrometry. This method was instrumental in identifying S100A9 as a target for quinoline-3-carboxamides.[9]

Methodology:

  • Probe Synthesis: Synthesize a derivative of the lead compound incorporating a photoreactive moiety (e.g., benzophenone, diazirine) and an affinity tag (e.g., biotin) via a linker.

  • Incubation: Incubate the photoaffinity probe with cell lysates or tissue homogenates containing the putative target protein(s). Include a competition control where lysate is pre-incubated with an excess of the original, unlabeled compound.

  • UV Crosslinking: Expose the mixture to UV light (e.g., 365 nm) to induce covalent bond formation between the probe and its binding partner(s).

  • Affinity Purification: Isolate the probe-protein complexes using streptavidin-coated beads, which bind to the biotin tag.

  • Elution and Analysis: Wash the beads to remove non-specific binders and elute the crosslinked proteins. Separate the proteins by SDS-PAGE.

  • Identification: Excise protein bands that appear in the experimental lane but are reduced or absent in the competition control lane. Identify the protein(s) using in-gel digestion followed by LC-MS/MS analysis.

Protocol 5.2: Validation of Target Engagement using Surface Plasmon Resonance (SPR)

Rationale: SPR provides quantitative, real-time data on the direct binding between a ligand (the compound) and an analyte (the purified target protein), confirming the interaction identified via affinity labeling. It is a self-validating system as it measures binding kinetics (kon, koff) and affinity (KD) without the need for labels.

Methodology:

  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., S100A9, HDAC3) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Compound Injection: Prepare a series of dilutions of the quinoline derivative in a suitable running buffer. Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration.

  • Data Acquisition: Measure the change in the refractive index at the surface (expressed in Response Units, RU) as the compound associates with and dissociates from the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value indicates high binding affinity.

Protocol 5.3: In Vitro HDAC Enzyme Inhibition Assay

Rationale: Once a target is confirmed, a functional assay is required to determine the compound's effect on its activity. For enzymes like HDACs, a fluorometric assay provides a high-throughput method to quantify inhibition and determine potency (IC50).

Methodology:

  • Reagents: Use a commercial HDAC assay kit (e.g., containing a fluorogenic acetylated peptide substrate and developer) and purified recombinant human HDAC enzyme (e.g., HDAC3/NCoR2 complex).

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

  • Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule (e.g., AMC). Incubate for a further 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

Derivatives of 2-arylquinoline-4-carboxylic acid are a versatile class of molecules with significant therapeutic potential, primarily in oncology. Their biological activity is pleiotropic, driven by interactions with multiple key targets. The well-established immunomodulatory effects via S100A9 inhibition, combined with emerging evidence for direct epigenetic modulation through HDAC and SIRT3 inhibition, present a compelling multi-pronged strategy for cancer treatment.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-aryl and 4-carboxylic acid positions to optimize potency and selectivity for specific targets (e.g., enhancing HDAC3 selectivity).

  • Target Deconvolution: For derivatives with potent anti-proliferative activity but an unknown mechanism, employing the workflows described herein to uncover novel biological targets.

  • Combination Therapies: Exploring the synergistic potential of these compounds with other agents, such as checkpoint inhibitors (to enhance the immunomodulatory effect) or other epigenetic drugs.

By continuing to unravel the complex pharmacology of this scaffold, the scientific community can unlock its full potential in developing next-generation therapies for cancer and other challenging diseases.

References

  • Zheng, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available from: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available from: [Link]

  • Olsson, A., et al. (2017). Mechanisms of action of tasquinimod on the tumour microenvironment. Journal of Internal Medicine. Available from: [Link]

  • Fan, R., et al. (2023). Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Zhang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Active Biotech. (n.d.). Tasquinimod. Active Biotech. Available from: [Link]

  • Wikipedia. (n.d.). Tasquinimod. Wikipedia. Available from: [Link]

  • Nayak, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigation. Journal of Chemical Health Risks. Available from: [Link]

  • Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biology. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Pelletier, M., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances. Available from: [Link]

  • Sura, K., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. Available from: [Link]

  • Zhang, Z., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available from: [Link]

  • Töre, F., et al. (2014). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. Archives of Medical Science. Available from: [Link]

  • Patel, D., & Shah, V. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2016). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]

  • Zhang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Isaacs, J. T. (2013). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer J. Available from: [Link]

  • Gendy, E. A., et al. (2014). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. Oncotarget. Available from: [Link]

  • Ibrar, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

  • Sura, K., & Muri, E. M. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All? Molecules. Available from: [Link]

Sources

Physicochemical Characterization and Solubility Profiling of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a promising hit to a viable lead compound is heavily dictated by its physicochemical properties. 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (Chemical Formula: C₁₉H₁₇NO₃) represents a highly functionalized heterocycle belonging to the quinoline-4-carboxylic acid class—a scaffold frequently leveraged in the development of antiviral agents, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors.

This technical guide provides an in-depth analysis of the molecular weight dynamics and thermodynamic solubility profile of this compound. By understanding the causal relationship between its structural moieties (specifically the bulky, lipophilic 2-isopropoxyphenyl group) and its macroscopic behavior in solution, researchers can engineer robust formulation strategies for both in vitro assays and in vivo pharmacokinetic studies [1].

Molecular Weight and Structural Dynamics

The molecular architecture of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid fundamentally dictates its behavior in biological and chemical matrices.

  • Core Scaffold: The quinoline-4-carboxylic acid core provides a rigid, planar, and aromatic system capable of strong π-π stacking.

  • Substituent Effects: The addition of the 2-isopropoxyphenyl group at the C2 position introduces significant steric bulk and lipophilicity. The isopropyl ether linkage (-O-CH(CH₃)₂) acts as an electron-donating group via resonance but primarily serves to disrupt crystal lattice packing while simultaneously increasing the overall hydrophobicity of the molecule.

Physicochemical Parameters

At a molecular weight of 307.34 g/mol , the compound sits comfortably within the optimal parameters defined by Lipinski’s Rule of Five (MW < 500 Da), theoretically predicting favorable oral bioavailability. However, the high partition coefficient (LogP ≈ 4.8) indicates a strong solubility-permeability trade-off[1].

Table 1: Key Physicochemical Properties

PropertyValueStructural Rationale
Molecular Formula C₁₉H₁₇NO₃Quinoline core (C₁₀H₆NO₂) + 2-Isopropoxyphenyl (C₉H₁₁O)
Molecular Weight 307.34 g/mol Ideal for small-molecule oral drug candidates.
Predicted LogP ~4.8Driven by the highly lipophilic isopropoxy and phenyl rings.
pKa (Carboxylic Acid) ~4.5Deprotonation yields a highly soluble carboxylate anion.
pKa (Quinoline Nitrogen) ~2.5Weakly basic; protonates only in highly acidic gastric-like media.

Solubility Profile: Thermodynamics and pH-Dependence

The solubility of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is strictly pH-dependent, exhibiting a classic "U-shaped" solubility curve that is heavily skewed toward alkaline pH.

Mechanistic Causality of Solubility

In pure water or slightly acidic media (pH 3.0 – 4.0), the compound exists primarily in its neutral, unionized state. The high lipophilicity of the 2-isopropoxyphenyl moiety drives the molecule out of the aqueous phase, resulting in poor aqueous solubility (< 10 µg/mL).

As the pH exceeds the pKa of the carboxylic acid (~4.5), the molecule deprotonates to form a carboxylate anion. This ionization dramatically increases the hydration energy, allowing the molecule to overcome its lattice energy and dissolve readily. Conversely, at a pH below 2.0, the quinoline nitrogen accepts a proton, forming a cationic species that offers a marginal increase in solubility.

Ionization A Cationic Form (pH < 2.0) Protonated Quinoline N B Neutral Form (pH 2.0 - 4.0) Low Aqueous Solubility A->B -H+ (pKa1 ~2.5) C Anionic Form (pH > 4.5) Deprotonated Carboxyl B->C -H+ (pKa2 ~4.5)

pH-dependent ionization states of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Organic and Co-Solvent Solubility

For in vitro screening, Dimethyl Sulfoxide (DMSO) is the gold standard. The compound exhibits excellent solubility in DMSO (> 50 mg/mL), making it ideal for generating concentrated stock solutions. However, researchers must be cautious of "crash out" (precipitation) when diluting DMSO stocks into aqueous assay buffers.

Table 2: Reference Solubility Profile

Solvent / MediapHEstimated SolubilityRecommendation for Use
DMSO N/A> 50 mg/mLPrimary stock solution generation.
Ethanol / Methanol N/A10 - 20 mg/mLSecondary organic solvent; formulation co-solvent.
SGF (Simulated Gastric Fluid) 1.2~15 - 30 µg/mLLow solubility due to minimal basicity of quinoline N.
FaSSIF (Fasted State Intestinal) 6.5> 500 µg/mLHigh solubility due to carboxylate ionization & micelles.
PBS (Phosphate Buffered Saline) 7.4> 1000 µg/mLCompletely ionized; excellent solubility.

Experimental Protocols: Validating the Solubility Profile

To ensure scientific integrity, solubility cannot be estimated solely by visual inspection (turbidity). The following protocols represent self-validating systems designed to accurately quantify the thermodynamic solubility of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Protocol: Thermodynamic Solubility Profiling (Shake-Flask Method)

Why this method? Kinetic solubility assays often capture metastable, supersaturated states. The shake-flask method ensures the system reaches true thermodynamic equilibrium. Furthermore, we utilize HPLC-UV rather than simple UV-Vis spectrophotometry to separate the parent compound from any potential oxidative degradants that may form over the 24-hour equilibration period.

Materials Required:

  • Solid 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid powder.

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate).

  • Thermomixer or orbital shaker with temperature control.

  • HPLC system with a C18 reverse-phase column and UV detector.

Step-by-Step Methodology:

  • Solid Dispensation: Weigh approximately 2 mg of the solid compound into a 1.5 mL glass vial. Causality: Excess solid must be present to ensure the solution becomes fully saturated.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer to the vial.

  • Equilibration: Seal the vial and incubate in a thermomixer at 37°C, shaking at 200 rpm for 24 hours. Causality: 24 hours is required to overcome the lattice energy of the lipophilic crystal structure and reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Caution: PTFE is preferred over nylon to prevent non-specific binding of the highly lipophilic compound to the filter membrane.

  • Dilution & HPLC Analysis: Extract an aliquot of the clear supernatant. Dilute 1:10 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to prevent precipitation inside the HPLC system. Quantify the concentration against a pre-established standard curve generated from DMSO stocks.

Workflow A 1. Solid Compound Dispensation B 2. Buffer Addition (pH 1.2, 4.5, 7.4) A->B C 3. Equilibration (24h at 37°C, 200 rpm) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. HPLC-UV Analysis Quantification of Supernatant D->E

Thermodynamic solubility profiling workflow via the shake-flask method.

Formulation Strategies for Preclinical Studies

Given the molecular weight (307.34 g/mol ) and the LogP (~4.8), formulating this compound for in vivo dosing requires strategic excipient selection:

  • Intravenous (IV) Dosing: Due to poor neutral solubility, formulate as a sodium salt in situ using 0.1N NaOH, back-titrated to pH 8.0, or utilize a co-solvent system such as 5% DMSO / 10% Tween 80 / 85% Saline.

  • Oral (PO) Dosing: The compound is highly suitable for suspension formulations (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water). The acidic environment of the stomach will maintain the suspension, while the alkaline environment of the intestines will dissolve the compound, facilitating rapid absorption.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4745472, 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate." PubChem, [Link]. Accessed 18 March 2026. (Note: Represents the ionized carboxylate form of the parent compound CID 874728, providing exact mass and physicochemical parameters).

A Technical Guide to the Crystallographic Analysis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The specific spatial arrangement of substituents on this core structure is paramount to its interaction with biological targets. This in-depth technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray crystallographic structure of a promising, yet uncharacterized derivative: 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. By detailing a robust synthetic protocol, meticulous crystallization strategies, and a rigorous workflow for structural elucidation, this document serves as a self-validating system for researchers seeking to unlock the three-dimensional architecture of this and related novel chemical entities.

Introduction: The Significance of Structural Insight

The quinoline ring system is a foundational motif in the development of therapeutic agents, with derivatives demonstrating anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The biological efficacy of these compounds is intrinsically linked to their three-dimensional conformation, which dictates their binding affinity and selectivity for specific enzymes and receptors.[1][4] 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a molecule of significant interest due to the combined presence of the quinoline-4-carboxylic acid core and a sterically influential isopropoxyphenyl substituent. This substitution is anticipated to induce a unique conformational preference that will define its pharmacological profile.

Therefore, the precise determination of its crystal structure is not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR) and guiding further drug design and optimization efforts. This guide provides the scientific rationale and detailed protocols necessary to achieve this goal.

Synthesis and Purification: A Pathway to High-Quality Crystalline Material

The successful growth of single crystals suitable for X-ray diffraction is predicated on the purity of the starting material. The following is a robust and adaptable synthetic protocol for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, based on well-established methodologies for related quinoline derivatives.[3][5]

Synthetic Strategy: The Doebner Reaction

A reliable method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This one-pot, three-component condensation reaction offers a convergent and efficient route to the desired scaffold.

Reaction Scheme:

Doebner_Reaction Aniline Aniline Intermediate Iminium Intermediate Aniline->Intermediate + Isopropoxybenzaldehyde 2-Isopropoxybenzaldehyde Isopropoxybenzaldehyde->Intermediate PyruvicAcid Pyruvic Acid Product 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Intermediate->Product + Pyruvic Acid - H2O, -CO2

Caption: The Doebner reaction for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-isopropoxybenzaldehyde (1.0 eq) and aniline (1.0 eq) in absolute ethanol.

  • Intermediate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Doebner Condensation: To the reaction mixture, add pyruvic acid (1.2 eq) and a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoroacetic acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of solution.

  • Purification:

    • Filter the crude solid and wash with copious amounts of distilled water.

    • Dissolve the solid in an aqueous solution of sodium bicarbonate.

    • Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde and aniline.

    • Acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.

    • Filter the purified product, wash with distilled water, and dry under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography. The following methods provide a systematic approach to inducing crystallization.

Solvent Selection

A crucial first step is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling. A preliminary screening of solvents with varying polarities is recommended (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

Crystallization Techniques
  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

    • The precipitant will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, insulated container.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or cold room.

Crystallization_Workflow Start Purified Compound SolventScreen Solvent Screening Start->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap VaporDiff Vapor Diffusion SolventScreen->VaporDiff SlowCool Slow Cooling SolventScreen->SlowCool Crystals Single Crystals SlowEvap->Crystals VaporDiff->Crystals SlowCool->Crystals

Caption: A generalized workflow for single crystal growth.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the process of determining the molecular structure can begin.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a CCD or CMOS detector to collect the diffraction pattern as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions.

Table 1: Representative Crystallographic Data for a Quinoline-2-carboxylic Acid Derivative[6]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.724(1)
b (Å)5.937(1)
c (Å)27.545(2)
β (°)90.15(1)
Z4

This data is for Quinoline-2-carboxylic acid and serves as an example of the type of information that would be obtained for the title compound.[6]

Data Validation and Deposition

The final refined structure must be validated to ensure its quality. This is typically done using software such as checkCIF, which is provided by the International Union of Crystallography (IUCr).[7] Upon successful validation, the crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to ensure its accessibility to the scientific community.[7]

Structure_Determination_Workflow Crystal Single Crystal DataCollection X-ray Data Collection Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (checkCIF) Refinement->Validation Deposition Database Deposition (CSD/COD) Validation->Deposition

Caption: Workflow for X-ray crystal structure determination.

Conclusion

The determination of the crystallographic structure of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is an essential step in advancing our understanding of this potentially valuable molecule. The protocols and methodologies outlined in this guide provide a clear and robust pathway for achieving this goal. By following these steps, researchers can obtain high-quality structural data that will be invaluable for future drug discovery and development efforts.

References

  • PubChem. 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate | C19H16NO3. [Link]

  • Request PDF. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • Grafiati. Journal articles: 'Quinoline carboxylic acid'. [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • PubChem. 2-Isobutyl-quinoline-4-carboxylic acid | C14H15NO2. [Link]

  • PMC. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. [Link]

  • NIH. Cinchophen | C16H11NO2. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Crystallography Open Database. Search results. [Link]

Sources

thermodynamic stability of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the , a molecule of interest within the broader class of quinoline-4-carboxylic acid derivatives known for their diverse pharmacological activities.[1][2][3][4] In the absence of specific published stability data for this compound, this document serves as a first-principles guide, outlining the critical importance of thermodynamic stability in drug development, postulating potential degradation pathways based on the known chemistry of quinoline derivatives, and detailing robust experimental protocols for a comprehensive stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to characterize the intrinsic stability of this molecule and to develop stable formulations.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life.[5][6] A thorough understanding of a molecule's thermodynamic stability provides insights into its degradation pathways and the identity of its degradation products.[5][7] This knowledge is paramount for the development of stable pharmaceutical formulations, the selection of appropriate packaging and storage conditions, and is a key requirement for regulatory documentation.[6] Forced degradation, or stress testing, is an essential component of this evaluation, involving the exposure of the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[5][6][8]

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] The subject of this guide, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, combines this key pharmacophore with a substituted phenyl ring, suggesting its potential as a therapeutic agent. A comprehensive evaluation of its thermodynamic stability is therefore a critical first step in its development pathway.

Physicochemical Profile of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

PropertyInferred CharacteristicsRationale & Significance
Molecular Formula C19H17NO3Determines the molecular weight and elemental composition.
Molecular Weight 307.34 g/mol Influences solubility, dissolution rate, and diffusion.
Structure Quinoline-4-carboxylic acid core with a 2-(2-isopropoxyphenyl) substituentThe quinoline core is a known chromophore, making UV-Vis spectroscopy a suitable analytical technique. The carboxylic acid moiety provides a site for salt formation and potential pH-dependent solubility. The isopropoxy group adds lipophilicity.
pKa Expected to have an acidic pKa due to the carboxylic acid group.Will significantly impact solubility in aqueous media at different pH values. This is a critical parameter for formulation development, especially for oral and parenteral dosage forms.
LogP Expected to be moderately lipophilic.The isopropoxyphenyl group increases lipophilicity, which can affect solubility, membrane permeability, and protein binding.
Solubility Likely to exhibit poor aqueous solubility at acidic pH and increased solubility at neutral to basic pH. Soluble in organic solvents like DMSO, DMF, and alcohols.Understanding the solubility profile is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Postulated Degradation Pathways

Based on the known degradation patterns of quinoline derivatives, several potential degradation pathways for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid can be postulated.[9][10][11][12] These pathways are crucial for designing forced degradation studies and for identifying potential impurities.

Hydrolytic Degradation

The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur, though this is less common for aromatic carboxylic acids.

Oxidative Degradation

The quinoline ring system and the isopropoxy group are susceptible to oxidation.[12]

  • N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.

  • Hydroxylation: The quinoline and phenyl rings can undergo hydroxylation at various positions.[10][11]

  • Oxidation of the Isopropoxy Group: The benzylic carbon of the isopropoxy group could be susceptible to oxidation, potentially leading to the formation of an acetone and a phenol derivative.

Photodegradation

The extended aromatic system of the quinoline ring suggests a high probability of photosensitivity. Exposure to UV light can lead to the formation of radicals and subsequent degradation products, including hydroxylated species.[12]

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway. The stability of the molecule in the solid state at high temperatures should be assessed to determine its melting point and decomposition temperature.

A visual representation of the potential degradation pathways is provided below:

G cluster_0 Degradation Stressors cluster_1 Parent Molecule cluster_2 Potential Degradation Products Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Hydrolysis (Acid/Base)->2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Thermolysis (Heat) Thermolysis (Heat) Thermolysis (Heat)->2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid N-oxide derivative N-oxide derivative 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid->N-oxide derivative Oxidation Hydroxylated derivatives Hydroxylated derivatives 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid->Hydroxylated derivatives Oxidation/Photolysis Decarboxylated derivative Decarboxylated derivative 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid->Decarboxylated derivative Thermolysis/Hydrolysis Phenolic derivative + Acetone Phenolic derivative + Acetone 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid->Phenolic derivative + Acetone Oxidation

Caption: Postulated degradation pathways for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Experimental Protocols for Thermodynamic Stability Assessment

A comprehensive assessment of thermodynamic stability involves both solution-state (forced degradation) and solid-state characterization.

Forced Degradation Studies

The goal of forced degradation studies is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without extensive secondary degradation.[8][13]

4.1.1 General Procedure

  • Prepare a stock solution of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor to the desired final concentration.

  • Include a control sample (drug substance in the same solvent system without the stressor) for each condition, maintained at the same temperature.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4.1.2 Stress Conditions

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, reflux for 8 hoursTo assess stability in acidic environments.[7]
Base Hydrolysis 0.1 M NaOH, reflux for 8 hoursTo assess stability in alkaline environments.[7]
Oxidation 3% H2O2, room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.[7]
Photolysis Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To determine photosensitivity.
Thermal Degradation Heat solid drug substance at a temperature below its melting point (e.g., 70°C) for a specified period.To evaluate solid-state stability at elevated temperatures.
Solid-State Stability Assessment

Solid-state properties are crucial for understanding the stability of the drug substance during storage and processing.

4.2.1 Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition.

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

4.2.2 Thermogravimetric Analysis (TGA)

  • Purpose: To determine the temperature at which the compound begins to decompose and to quantify weight loss due to degradation or desolvation.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

4.3.1 Method Development Outline

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Diode array detection (DAD) is recommended to assess peak purity.

  • Mass Spectrometry (MS) Coupling: LC-MS is invaluable for the identification of degradation products by providing mass-to-charge ratio information.

The workflow for stability testing is illustrated below:

G cluster_0 Stability Assessment Workflow Forced Degradation Studies Forced Degradation Studies Sample Analysis Sample Analysis Forced Degradation Studies->Sample Analysis Solid-State Analysis Solid-State Analysis Data Interpretation Data Interpretation Solid-State Analysis->Data Interpretation HPLC Method Development HPLC Method Development HPLC Method Development->Sample Analysis Sample Analysis->Data Interpretation

Caption: General workflow for assessing the thermodynamic stability of a drug candidate.

Data Interpretation and Reporting

The data generated from the stability studies should be systematically compiled and interpreted.

Data TypeInterpretation
Forced Degradation - Percentage of degradation of the parent compound under each stress condition. - Number and relative abundance of degradation products. - Mass balance should be calculated to ensure all degradation products are accounted for.
DSC Thermogram - A sharp endotherm indicates the melting point of a crystalline solid. - Broad endotherms or exotherms before the melting point may suggest polymorphic transitions or decomposition.
TGA Curve - A steep drop in weight indicates decomposition. The onset temperature of this drop is the decomposition temperature.
HPLC-MS Data - The mass-to-charge ratio of degradation products can be used to propose their structures.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the . By following the outlined principles and experimental protocols, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify its potential degradation pathways, and develop a validated stability-indicating analytical method. This foundational knowledge is indispensable for informed decision-making in the subsequent stages of drug development, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • ICH, Q1A(R2)
  • Bhardwaj, S. K., et al. (2020). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.[7]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]13]

  • Luo, Q., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • Aislabie, J., & Foght, J. (2002). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 68(4), 1599-1608.
  • Khan, I., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.[1]

  • Sun, G., et al. (2004). Microbial Metabolism of Quinoline by Comamonas sp. Current Microbiology, 49(5), 334-339.
  • Johansen, S. S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Science & Technology, 31(11), 3218-3224.[11]

  • Hidayati, N. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7.[14]

  • Patel, B. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4847-4865.[15]

  • PubChem. (2024). 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]]

  • Kumar, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigations. Journal of Chemical Health Risks.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

Sources

Methodological & Application

Application Note: Standardized Solubilization Protocols for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Context & Scaffold Significance

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid represents a highly privileged structural scaffold in medicinal chemistry. Quinoline-4-carboxylic acid derivatives are extensively utilized in drug discovery, frequently evaluated for their potent biological activities, including roles as antimalarial agents, alkaline phosphatase inhibitors, and immunomodulators 12.

However, the addition of the bulky, lipophilic 2-isopropoxyphenyl moiety significantly alters the molecule's hydration dynamics. While it enhances target-binding affinity through hydrophobic interactions, it drastically reduces aqueous solubility. Consequently, preparing standardized, aggregate-free stock solutions in Dimethyl Sulfoxide (DMSO) is a critical first step. Improper dissolution can lead to "invisible" micro-precipitates, resulting in false negatives during fragment-based screening or artificially inflated IC₅₀ values 3.

Physicochemical Profiling & Solvation Mechanics

To design a self-validating solubilization protocol, we must first understand the causality behind the compound's physical behavior. DMSO is a polar aprotic solvent with a high dielectric constant. The carboxylic acid group of our target compound acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. DMSO’s sulfoxide oxygen effectively disrupts the intermolecular hydrogen bonding of the compound's crystal lattice.

The Causality of Hygroscopicity: The highly lipophilic isopropoxyphenyl group makes this compound exceptionally sensitive to water. DMSO is notoriously hygroscopic; if it absorbs ambient moisture, the solvent's dielectric environment shifts, drastically lowering the solubility limit of the hydrophobic drug molecule and causing it to crash out of solution 4. Therefore, strict anhydrous conditions are non-negotiable.

Quantitative Physicochemical Summary
Molecular PropertyCalculated ValueImpact on Solubilization Strategy
Chemical Formula C₁₉H₁₇NO₃Determines mass required for molarity calculations.
Molecular Weight 307.34 g/mol Standard MW; 3.07 mg required per mL for a 10 mM stock.
LogP (Lipophilicity) ~4.5High lipophilicity mandates 100% anhydrous organic solvent.
H-Bond Donors/Acceptors 1 / 3Strong interaction with DMSO; susceptible to aqueous disruption.
pKa (Carboxylic Acid) ~4.5 - 5.0Remains neutral/protonated in pure, unbuffered DMSO.

Solubilization Workflow

The following diagram maps the critical path for generating high-fidelity screening stocks. The workflow is designed as a closed-loop system: it does not proceed to archiving until the Quality Control (QC) node validates complete dissolution.

Workflow A 1. Equilibration (Desiccator to RT) B 2. Static-Free Weighing (Microbalance) A->B Prevents condensation C 3. Anhydrous DMSO (Argon Blanket) B->C Calculate molarity D 4. Cavitation/Sonication (25°C, 10 min) C->D Mechanical disruption E 5. Visual & LC-MS QC (Check Micro-crystals) D->E Verify dissolution E->D Fail (Precipitate) F 6. Aliquot & Storage (-80°C, Single-Use) E->F Pass QC

Workflow for the anhydrous solubilization and storage of quinoline-4-carboxylic acid derivatives.

Detailed Experimental Protocol

This methodology ensures that the final concentration of the 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid stock is exact and stable for long-term archiving.

Phase 1: Environmental Control & Weighing

Causality: Cold powders act as condensation nuclei. Opening a cold vial in a humid lab introduces water, which will later ruin DMSO solubility.

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Static Mitigation: Use an anti-static gun (ionizer) on the microbalance and the weighing spatula. Highly lipophilic powders often carry static charges, causing them to repel from the tube and leading to inaccurate mass readings.

  • Weighing: Weigh the desired amount (e.g., 3.07 mg for 1 mL of 10 mM stock) into a low-retention, sterile microcentrifuge tube.

Phase 2: Solvent Introduction

Causality: Standard benchtop DMSO absorbs atmospheric moisture rapidly. Only septum-sealed, anhydrous DMSO guarantees maximum solubility for the isopropoxyphenyl moiety.

  • Solvent Purging: Using a sterile syringe, extract the required volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) directly from a septum-sealed bottle.

  • Addition: Dispense the DMSO into the microcentrifuge tube containing the compound.

  • Inert Atmosphere: Immediately blanket the headspace of the tube with dry Argon or Nitrogen gas before capping to displace ambient humid air.

Phase 3: Mechanical Dissolution

Causality: Applying direct heat can cause localized oxidation or degradation. Acoustic cavitation (sonication) provides the mechanical energy required to overcome the activation energy of dissolution without thermal stress.

  • Vortexing: Vortex the sealed tube vigorously for 60 seconds.

  • Sonication: Place the tube in an ultrasonic water bath maintained at 25°C. Sonicate for 5 to 10 minutes. The ultrasonic waves create microscopic vacuum bubbles that implode, mechanically breaking apart the quinoline-4-carboxylic acid crystal lattice.

Phase 4: Verification & Archiving (Self-Validation)
  • Visual QC: Hold the tube against a stark black background under bright light. Inspect for the Tyndall effect (light scattering). If the solution is cloudy or contains floating micro-crystals, return to Phase 3. The solution must be optically clear.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in low-binding PCR tubes.

  • Storage: Store aliquots at -80°C.

Troubleshooting & Mechanistic Insights

The Danger of Freeze-Thaw Cycles: Never store this compound in a single large master tube that undergoes repeated freeze-thaw cycles. When DMSO freezes (melting point ~18.5°C), it freezes radially from the outside in. This pushes the solute into a highly concentrated liquid core. If the local concentration exceeds the solubility limit, the 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid will irreversibly crystallize. Single-use aliquots eliminate this risk 4.

Aqueous Assay Dilution: When transferring the DMSO stock into an aqueous biological assay (e.g., PBS or cell culture media), the sudden shift in polarity can cause the compound to precipitate instantly.

  • Solution: Ensure the final DMSO concentration in the assay does not exceed 1% v/v. If precipitation still occurs, pre-dilute the DMSO stock into an intermediate solvent cascade (e.g., DMSO → 10% Tween-20 or BSA-supplemented buffer → Final Assay Buffer) to provide a hydrophobic sink for the isopropoxyphenyl group.

References

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Advances. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at: [Link]

Sources

mass spectrometry characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Introduction & Structural Rationale

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (Chemical Formula: C₁₉H₁₇NO₃, Exact Mass: 307.1208 Da) features a rigid quinoline core substituted with a carboxylic acid at the C4 position and a sterically bulky 2-isopropoxyphenyl ether at the C2 position. Derivatives of the quinoline-4-carboxylic acid scaffold are of high pharmacological interest, frequently appearing in the development of antimalarials, DHODH inhibitors, and antiviral agents [3].

Accurate structural elucidation of this compound relies heavily on High-Resolution Mass Spectrometry (HRMS). The basicity of the quinoline nitrogen (pKa ~4.9) makes it highly amenable to positive ion mode electrospray ionization (ESI+), yielding a stable protonated precursor ion [M+H]⁺ at m/z 308.1281. This application note details a self-validating LC-HRMS protocol and explains the mechanistic causality behind its gas-phase fragmentation behavior.

Self-Validating LC-HRMS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify mass accuracy and collision energy calibration prior to sample analysis.

Step 1: System Suitability and Calibration
  • Mass Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a standard tuning mix to ensure a mass accuracy of < 5 ppm across the m/z 100–1000 range.

  • SST Injection: Inject a known reference standard (e.g., unsubstituted quinoline-4-carboxylic acid) to verify that the normalized collision energy (NCE) is correctly calibrated to induce the characteristic loss of CO₂ (44 Da) [1].

  • Blank Run: Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and rule out column carryover.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid is critical as it acts as a proton source, driving the formation of the [M+H]⁺ ion.

Step 3: LC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Step 4: MS/MS (Fragmentation) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Temperature: 275 °C.

  • Spray Voltage: 3.5 kV.

  • Fragmentation Method: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

  • Collision Energy: Stepped NCE at 20, 30, and 40 eV to capture both fragile ether cleavages and rigid core fragmentation.

Mechanistic Fragmentation Pathways

Understanding the why behind the fragmentation pattern is crucial for accurate metabolite identification and structural confirmation. The fragmentation of this molecule is driven by the lability of its functional groups under collisional activation:

  • Pathway A: Diagnostic Isopropoxy Cleavage (Loss of Propene) The most kinetically favored and highly diagnostic fragmentation pathway is the loss of the isopropyl group. Under CID/HCD, the bulky isopropoxy ether undergoes a facile unimolecular elimination (often a β -hydride transfer) to expel a neutral propene molecule (C₃H₆, 42.0470 Da) [2, 4]. This leaves behind a stable phenolic hydroxyl group, yielding the[M+H - C₃H₆]⁺ fragment at m/z 266.0812.

  • Pathway B: Decarboxylation Quinoline-4-carboxylic acids are known to undergo charge-directed or charge-remote decarboxylation [1]. The loss of neutral carbon dioxide (CO₂, 44.0098 Da) from the [M+H]⁺ precursor yields a fragment at m/z 264.1383.

  • Pathway C: Sequential Core Formation The molecule frequently undergoes sequential fragmentation. The initial loss of propene followed by the loss of CO₂ (or vice versa) strips the molecule of its labile appendages. This combined neutral loss of 86 Da yields the highly stable, fully conjugated 2-(2-hydroxyphenyl)quinoline core at m/z 222.0913.

  • Pathway D: Dehydration A minor pathway involves the loss of water (H₂O, 18.0106 Da) from the carboxylic acid moiety, generating an acylium ion at m/z 290.1176.

Quantitative Data Presentation

The following table summarizes the exact masses, elemental formulas, and mass errors for the expected precursor and product ions, serving as a reference for data validation.

Ion TypeAssignmentElemental FormulaTheoretical m/zExpected Neutral Loss
Precursor [M+H]⁺C₁₉H₁₈NO₃⁺308.1281N/A
Fragment 1 [M+H - C₃H₆]⁺C₁₆H₁₂NO₃⁺266.081242.0470 Da (Propene)
Fragment 2 [M+H - CO₂]⁺C₁₈H₁₈NO⁺264.138344.0098 Da (CO₂)
Fragment 3 [M+H - C₃H₆ - CO₂]⁺C₁₅H₁₂NO⁺222.091386.0568 Da (Propene + CO₂)
Fragment 4 [M+H - H₂O]⁺C₁₉H₁₆NO₂⁺290.117618.0106 Da (Water)

Note: Acceptable mass error for HRMS instrument validation should be ≤ 5.0 ppm.

Fragmentation Tree Visualization

Below is the logical relationship diagram mapping the gas-phase dissociation pathways of the protonated molecule.

G M Precursor Ion [M+H]⁺ m/z 308.1281 F1 Loss of Propene [M+H - C₃H₆]⁺ m/z 266.0812 M->F1 - C₃H₆ (42 Da) Isopropoxy Cleavage F2 Loss of CO₂ [M+H - CO₂]⁺ m/z 264.1383 M->F2 - CO₂ (44 Da) Decarboxylation F4 Loss of H₂O [M+H - H₂O]⁺ m/z 290.1176 M->F4 - H₂O (18 Da) Dehydration F3 Phenol/Quinoline Core [M+H - C₃H₆ - CO₂]⁺ m/z 222.0913 F1->F3 - CO₂ (44 Da) F2->F3 - C₃H₆ (42 Da)

ESI-MS/MS Fragmentation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid.

References

  • Beuck S, et al. "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase." Journal of the American Society for Mass Spectrometry. 2009. URL:[Link]

  • Baragaña B, et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry. 2016. URL:[Link]

  • California Department of Pesticide Regulation. "PROPOXUR (BAYGON®) RISK CHARACTERIZATION DOCUMENT." 1997. URL:[Link]

Application Note: High-Resolution NMR Spectroscopic Analysis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Accurate and unambiguous structural elucidation is therefore critical for drug discovery and development. This application note details field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure high-quality, reproducible results.

Introduction and Scientific Context

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline core, a substituted phenyl ring, and a carboxylic acid moiety. The spatial arrangement and electronic environment of each proton and carbon atom create a unique magnetic signature that can be decoded by NMR spectroscopy. This technique stands as the gold standard for the non-destructive structural analysis of organic molecules in solution.

The biological activity of quinoline derivatives is profoundly influenced by their substitution patterns.[1] Therefore, confirming the identity, purity, and structure of newly synthesized compounds like 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a mandatory step in any research pipeline. This guide explains not only how to acquire the NMR data but also why specific parameters and procedures are chosen, grounding the methodology in the fundamental principles of magnetic resonance.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The diagram below illustrates the atomic numbering scheme used for spectral assignments throughout this note.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Operating Frequency 400-500 MHz100-125 MHzHigher fields provide better signal dispersion and sensitivity.
Spectral Width (SW) ~16 ppm (e.g., -2 to 14 ppm)~240 ppm (e.g., -10 to 230 ppm)Encompasses all expected signals from the molecule and solvent.
Number of Scans (NS) 8-161024-4096¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve a good signal-to-noise ratio. [3]
Relaxation Delay (d1) 1-2 seconds2 secondsAllows for adequate relaxation of nuclei between pulses, ensuring quantitative signal integration.
Pulse Program Standard 90° pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)Broadband proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each carbon.
Acquisition Time (AQ) ~2-3 seconds~1-1.5 secondsDetermines the digital resolution of the spectrum.

Data Interpretation: Predicted Spectra

While experimental data provides the definitive structure, predicted chemical shifts based on established principles and data from similar compounds are invaluable for assignment.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationNotes
COOH> 13.0broad s-1HSignal is often broad due to hydrogen bonding and exchange. May not be observed in some solvents. [4][5]
H5, H88.5 - 8.8d~8.52HProtons on the quinoline ring are deshielded by the ring currents and the nitrogen atom. [1][6]
H38.3 - 8.5s-1HA singlet due to the lack of adjacent protons.
H6, H77.6 - 7.9m-2HComplex multiplet due to coupling with neighboring protons.
Phenyl H (H3'-H6')7.0 - 7.6m-4HA complex, overlapping multiplet region typical for substituted aromatic rings.
Isopropoxy CH4.6 - 4.9sept~6.01HSeptet arises from coupling to the six equivalent methyl protons.
Isopropoxy CH₃1.2 - 1.4d~6.06HDoublet due to coupling with the single methine proton.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Notes
COOH167 - 170Carboxylic acid carbonyl carbon.
C2, C4, C8a, C2'145 - 160Quaternary and oxygen-bearing aromatic carbons appear significantly downfield.
C4a138 - 142Quaternary carbon at the quinoline ring junction.
Aromatic CH115 - 135Region for the 9 protonated aromatic carbons (CH). [7]
Isopropoxy CH70 - 75Aliphatic carbon attached to oxygen.
Isopropoxy CH₃21 - 24The two equivalent methyl carbons.

Advanced Structural Verification

For a molecule with extensive signal overlap in the aromatic region, 2D NMR experiments are not just helpful; they are essential for unambiguous assignment.

Caption: Decision workflow for NMR peak assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing for the mapping of proton connectivity within the quinoline and phenyl rings. [6]* HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond correlation between a proton and the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons by observing their correlation to nearby protons. [6]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. By following systematic and well-reasoned protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques provides a multi-faceted view of the molecular architecture, enabling confident and unambiguous assignment of all proton and carbon signals. This level of structural integrity is fundamental to advancing research in medicinal chemistry and drug development.

References

  • BenchChem. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Weizmann Institute of Science.
  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl)
  • JEOL.
  • Journal of Chemical Education. (1998).
  • University College London.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • News-Medical.Net. (2025). How To Prepare And Run An NMR Sample.
  • University of Minnesota.
  • UNCW Institutional Repository. (2015).
  • MDPI. (2023).
  • ResearchGate. (2024). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,....
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Royal Society of Chemistry. (2007).
  • ResearchGate. (2016).
  • PubChem. 2-(2-Propan-2-yloxyphenyl)
  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • MDPI. (2016).
  • Revue Roumaine de Chimie. (2024).

Sources

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid formulation for animal studies

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOLS

Formulation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid for Preclinical Animal Studies

Abstract

This document provides a comprehensive guide for the formulation of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, a compound of interest in contemporary drug discovery, for in vivo animal studies. Quinoline-4-carboxylic acid derivatives are a class of compounds with a wide range of documented biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1][2] A significant hurdle in the preclinical evaluation of many new chemical entities (NCEs), including this class of compounds, is their poor aqueous solubility, which can lead to low and variable oral bioavailability.[3][4][5][6] This application note details a systematic approach to physicochemical characterization and the subsequent development of a stable, homogenous suspension formulation suitable for oral administration in rodent models. The protocols provided herein are designed to ensure consistent and reliable dosing, a critical factor for obtaining meaningful pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[7]

Introduction: The Challenge of Poor Solubility

The progression of a promising NCE from discovery to clinical candidate hinges on a thorough preclinical evaluation.[8][9] A critical aspect of this evaluation is the ability to administer the compound to laboratory animals in a manner that ensures adequate systemic exposure.[10] Many quinoline-4-carboxylic acid derivatives, including 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, are characterized by their lipophilic nature and crystalline structure, which contribute to poor water solubility.[11][12][13] This inherent low solubility presents a significant challenge for formulation scientists.[3][6] An inadequate formulation can result in:

  • Low and Erratic Bioavailability: Incomplete dissolution in the gastrointestinal tract leads to poor absorption.[4][5][6]

  • Inaccurate Pharmacological and Toxicological Assessment: Insufficient systemic exposure can mask the true efficacy or toxicity of the compound.[7]

  • Dose-Related Nonlinearity: The relationship between the administered dose and systemic exposure may not be linear, complicating data interpretation.[3]

Therefore, a well-designed formulation strategy is paramount for the successful preclinical development of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid. This guide will focus on the development of an oral suspension, a common and practical approach for early-stage animal studies involving poorly soluble compounds.[7]

Physicochemical Characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

A foundational step in any formulation development program is the thorough physicochemical characterization of the active pharmaceutical ingredient (API).[9][14] This data informs the selection of appropriate excipients and the overall formulation strategy.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₁₉H₁₇NO₃PubChemProvides the basic chemical identity.
Molecular Weight 307.34 g/mol PubChemImportant for concentration calculations.
Calculated LogP 4.8PubChemIndicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Practically InsolubleInferred from LogP and classConfirms the need for solubility enhancement techniques.
pKa (Not explicitly found, but expected to be acidic due to the carboxylic acid)Inferred from structureThe acidic nature suggests that solubility will be pH-dependent.[12]

Expert Insight: The high calculated LogP value is a strong indicator that simple aqueous solutions will not be feasible for achieving the necessary concentrations for in vivo studies. The presence of the carboxylic acid moiety suggests that pH adjustment could be a viable strategy to increase solubility by forming a salt.[12] However, for initial screening and toxicology studies, a suspension is often preferred to avoid potential issues with the stability of a salt form or the physiological effects of a high-pH vehicle.

Formulation Development Strategy: An Oral Suspension

For early-stage preclinical studies, a simple and safe oral suspension is often the most pragmatic approach.[7] The goal is to create a uniform dispersion of the solid API in a liquid vehicle, which can be reproducibly administered to animals.

The key components of an effective suspension formulation are:

  • Wetting Agent: To reduce the surface tension between the hydrophobic API particles and the aqueous vehicle, allowing for uniform dispersion.

  • Suspending Agent/Viscosity Modifier: To increase the viscosity of the vehicle, which slows down the sedimentation of the API particles and ensures dose uniformity.

  • Vehicle: The liquid medium in which the API and other excipients are dispersed.

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Finalization & Use A API Physicochemical Characterization B Excipient Compatibility Screening A->B Informs selection C Select Wetting Agent (e.g., Tween 80) F Prototype Formulation Preparation & Analysis C->F D Select Suspending Agent (e.g., Methylcellulose) D->F E Vehicle Selection (e.g., Purified Water) E->F G Stability Testing (Short-term) F->G Assess homogeneity H Final Protocol for Dose Preparation G->H Defines shelf-life

Caption: Workflow for Oral Suspension Formulation Development.

Detailed Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose (w/v) Vehicle with 0.1% Tween 80 (w/v)

This protocol describes the preparation of a common vehicle for oral suspensions in rodents. Methylcellulose acts as a suspending agent, and Tween 80 serves as a wetting agent.

Materials:

  • Methylcellulose (e.g., 400 cP)

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Hot plate

Procedure:

  • Heat Water: Heat approximately half of the final required volume of purified water to 60-70°C.

  • Disperse Methylcellulose: While stirring the hot water vigorously with a magnetic stirrer, slowly and carefully sprinkle the methylcellulose powder onto the surface of the water to avoid clumping. Continue stirring until the powder is fully dispersed.

  • Cooling: Remove the beaker from the hot plate and add the remaining volume of cold purified water. Continue stirring until the solution becomes clear and viscous. This may take 30-60 minutes.

  • Add Wetting Agent: Once the methylcellulose solution is at room temperature, add the required volume of Tween 80 to achieve a final concentration of 0.1% (w/v). Stir until fully dissolved.

  • Final Volume: Adjust the final volume with purified water if necessary.

  • Storage: Store the vehicle in a sealed container at 2-8°C. Allow it to equilibrate to room temperature before use.

Expert Insight: The "hot/cold" method for dissolving methylcellulose is crucial. Dispersing it in hot water prevents the formation of lumps, while the subsequent cooling allows the polymer to hydrate and build viscosity.

Protocol 2: Preparation of a 10 mg/mL Suspension of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

This protocol details the preparation of the final dosing suspension. The concentration can be adjusted based on the required dose for the animal study.

Materials:

  • 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (API)

  • Prepared vehicle (0.5% Methylcellulose with 0.1% Tween 80)

  • Mortar and pestle (optional, for particle size reduction)

  • Analytical balance

  • Spatula

  • Glass beaker or vial

  • Magnetic stirrer and stir bar or overhead stirrer

Procedure:

  • Weigh API: Accurately weigh the required amount of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid.

  • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area and improves suspension homogeneity.[3]

  • Wetting the API: In a small beaker or vial, add a small amount of the vehicle to the weighed API to form a thick, uniform paste. This "levigation" step ensures that all particles are adequately wetted by the vehicle.

  • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure a uniform dispersion. For higher concentrations or larger volumes, an overhead stirrer may be more effective.

  • Visual Inspection: Visually inspect the suspension for any clumps or undispersed material. It should appear as a uniform, milky dispersion.

  • Storage and Use: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. It is critical to continuously stir the suspension immediately before and during dose administration to ensure dose uniformity.

Data Presentation: Example Formulation Components

ComponentFunctionTypical Concentration Range (w/v)Rationale for Selection
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acidActive Pharmaceutical Ingredient (API)1 - 50 mg/mLThe compound under investigation.
MethylcelluloseSuspending/Viscosity Agent0.5% - 2.0%Inert, commonly used, and well-tolerated in rodents.[15]
Polysorbate 80 (Tween 80)Wetting Agent/Surfactant0.1% - 1.0%Non-ionic surfactant that improves the dispersion of hydrophobic particles.[16]
Purified WaterVehicleq.s. to final volumeThe most common and physiologically compatible vehicle.

Trustworthiness and Self-Validation

To ensure the reliability of the formulation and the integrity of the animal study, the following validation steps should be performed:

  • Dose Uniformity: Before initiating the study, prepare a batch of the suspension and take samples from the top, middle, and bottom of the container while stirring. Analyze the concentration of the API in each sample (e.g., by HPLC). The concentrations should be within ±10% of the target concentration.

  • Short-Term Stability: Store the prepared suspension under the intended storage conditions (e.g., 2-8°C) for the maximum anticipated duration of use (e.g., 7 days). Periodically re-assess the homogeneity and concentration to ensure the formulation remains stable.

  • Resuspendability: After a period of storage, the suspension should be easily resuspendable to a uniform dispersion with gentle agitation (e.g., inverting the container several times).

Logical Relationship Diagram

G cluster_input Inputs cluster_process Formulation Process cluster_output Outputs & Validation API Poorly Soluble API Wetting Wetting with Surfactant API->Wetting Vehicle Aqueous Vehicle Suspension Dispersion in Viscosity Agent Vehicle->Suspension Wetting->Suspension Ensures uniform dispersion Homogeneous Homogeneous Suspension Suspension->Homogeneous Dose Accurate & Reproducible Dosing Homogeneous->Dose Prerequisite for Data Reliable in vivo Data Dose->Data Leads to

Caption: Relationship between Formulation Inputs and Study Outcomes.

Conclusion

The successful in vivo evaluation of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is critically dependent on the use of a well-characterized and robust formulation. The protocols detailed in this application note provide a reliable method for preparing a simple oral suspension suitable for rodent studies. By understanding the physicochemical properties of the compound and employing a systematic formulation approach, researchers can ensure accurate and reproducible dosing, thereby generating high-quality data to support the advancement of this promising compound through the drug development pipeline.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Designing formulations for preclinical and early stage clinical studies. (2020). Quay Pharma. [Link]

  • Shakil, A., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Sauer, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023). Agno Pharmaceuticals. [Link]

  • PubChem. (2026). 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Baldwin, S., et al. (2018). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods. [Link]

  • Kumar, V., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Sciences. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (2021).
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Pharmaceutical Development and Technology. [Link]

  • Chemical Properties of Quinoline-4-carboxylic acid, 2-propoxy, 2-(diethylaminoethyl)amide. Cheméo. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]

  • 2-(4-PROPOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers in Pharmacology. [Link]

Sources

fluorescence labeling of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorescence Labeling of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid for hDHODH Target Engagement and Mitochondrial Imaging

Introduction & Scientific Rationale

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid belongs to a class of quinoline-based molecules structurally related to brequinar, a well-documented inhibitor of human dihydroorotate dehydrogenase (hDHODH)[1]. hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in de novo pyrimidine biosynthesis. Because rapidly proliferating cells (such as cancer cells and virus-infected cells) rely heavily on this pathway, hDHODH has emerged as a high-value target for oncology, autoimmune disorders, and broad-spectrum antivirals[2].

Fluorescently labeling this quinoline derivative enables researchers to visually track its accumulation in the inner mitochondrial membrane and develop high-throughput target engagement assays (e.g., Fluorescence Polarization or TR-FRET). However, modifying the C4-carboxylic acid requires careful consideration of Structure-Activity Relationships (SAR).

Expert Insight on SAR & Causality: Crystallographic studies of hDHODH bound to quinoline-4-carboxylic acids reveal that the C4-carboxylate forms a critical salt bridge with the Arg136 residue and a hydrogen bond with Gln47 in the enzyme's active site[3]. Converting this free acid into an amide via fluorophore conjugation typically reduces its direct inhibitory potency. Therefore, the resulting fluorescent conjugate is generally not used to inhibit the enzyme in vitro. Instead, it serves as a highly effective displaceable fluorescent tracer for competitive binding assays, where the probe binds the active site and is subsequently displaced by novel, unlabeled hDHODH inhibitor candidates.

Conjugation Strategy & Design Logic

To synthesize the fluorescent probe, we utilize an EDC/NHS-mediated amidation strategy[4].

  • Fluorophore Selection: We select Cy5-PEG3-Amine as the fluorescent tag. Cy5 provides deep-red emission ( λem​ ~662 nm), which avoids the high autofluorescence background of biological tissues and mitochondrial matrices.

  • Linker Causality: The inclusion of a PEG3 (triethylene glycol) spacer is a critical design choice. Cyanine dyes are bulky and hydrophobic. If attached directly to the quinoline core, they cause severe steric clashes that prevent the pharmacophore from entering the hDHODH binding tunnel. The PEG3 linker provides necessary flexibility, improves aqueous solubility, and prevents fluorescence quenching via photoinduced electron transfer (PET) between the quinoline heterocycle and the dye.

ChemicalWorkflow SM Quinoline-4-COOH (Starting Material) Act EDC/NHS Activation (DMF, 2h) SM->Act NHS NHS-Ester (Reactive Intermediate) Act->NHS Conj Cy5-PEG3-Amine + DIPEA (Overnight, RT) NHS->Conj Pur RP-HPLC Purification (C18 Column) Conj->Pur Probe Fluorescent Probe (Cy5 Conjugate) Pur->Probe

Fig 1. Chemical workflow for EDC/NHS activation and fluorophore conjugation.

Materials and Reagents

All reagents must be of high purity. Anhydrous conditions are required for the activation step to prevent the premature hydrolysis of the NHS-ester intermediate.

Table 1: Reaction Components for Conjugation

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid307.341.05.0 mgPharmacophore / Starting Material
EDC-HCl191.701.54.7 mgCarbodiimide Coupling Agent
N-Hydroxysuccinimide (NHS)115.091.52.8 mgActive Ester Forming Agent
Cy5-PEG3-Amine~750.001.113.4 mgFluorescent Tag
N,N-Diisopropylethylamine (DIPEA)129.243.08.5 µLNon-nucleophilic Base
N,N-Dimethylformamide (DMF)N/AN/A500 µLAnhydrous Solvent

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system . Do not proceed to the conjugation phase without confirming the success of the activation phase, as fluorophores are highly cost-intensive.

Phase 1: Carboxylic Acid Activation
  • Preparation: In a 1.5 mL amber microcentrifuge tube (to minimize light exposure later), dissolve 5.0 mg of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in 250 µL of anhydrous DMF.

  • Activation: Add 4.7 mg of EDC-HCl and 2.8 mg of NHS to the solution. Vortex for 30 seconds and place on a thermomixer at 25°C, 600 rpm for 2 hours.

  • Self-Validation Checkpoint (Critical): Take a 1 µL aliquot of the reaction mixture, dilute it in 100 µL of LC-MS grade methanol, and analyze via LC-MS (ESI+).

    • Causality: You must confirm the complete conversion of the free acid (m/z ~308 [M+H]+) to the NHS-ester (m/z ~405[M+H]+). If the free acid peak is still dominant, moisture may have compromised the EDC. Add an additional 0.5 eq of EDC/NHS and incubate for 1 more hour. Do not add the Cy5-amine until activation is >90% to prevent wasting the fluorophore.

Phase 2: Fluorophore Conjugation
  • Amine Preparation: In a separate vial, dissolve 13.4 mg of Cy5-PEG3-Amine in 250 µL of anhydrous DMF. Add 8.5 µL of DIPEA.

    • Causality: Fluorophore amines are often supplied as TFA or HCl salts. DIPEA neutralizes the salt, ensuring the primary amine is fully deprotonated and nucleophilic for the attack on the NHS-ester.

  • Coupling: Transfer the Cy5-amine solution dropwise into the activated NHS-ester mixture.

  • Incubation: Purge the tube with argon gas, seal it, cover it entirely in aluminum foil, and stir overnight (12–16 hours) at room temperature.

Phase 3: Purification and Characterization
  • Quenching: Quench the unreacted NHS-esters by adding 10 µL of glacial acetic acid or a primary amine buffer (e.g., 1M Tris, pH 8.0).

  • RP-HPLC: Purify the mixture using Preparative Reversed-Phase HPLC on a C18 column.

    • Gradient: 10% to 90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

    • Detection: Monitor absorbance at 254 nm (quinoline core) and 646 nm (Cy5). Collect the major peak showing dual absorbance.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the probe as a deep blue powder. Store at -20°C, desiccated and protected from light.

Quality Control & Data Presentation

Table 2: Expected Analytical and Photophysical Properties

PropertyExpected ValueAnalytical Method
Appearance Deep blue solidVisual Inspection
Absorbance Max ( λabs​ ) 646 nmUV-Vis Spectroscopy
Emission Max ( λem​ ) 662 nmFluorescence Spectrometry
Extinction Coefficient ( ϵ ) ~250,000 M −1 cm −1 Beer-Lambert Calculation
Mass Confirmation ~1040 Da [M+H]+High-Resolution LC-MS (ESI+)
Purity > 95%Analytical HPLC (Area Under Curve)

Biological Application: Target Engagement Workflow

Once synthesized, the probe is utilized to interrogate the pyrimidine biosynthesis pathway within the mitochondrial inner membrane.

BiologicalContext cluster_mito Inner Mitochondrial Membrane DHODH hDHODH Enzyme (Arg136 / Gln47) Product Orotate DHODH->Product Catalyzes Probe Cy5-Quinoline Probe Probe->DHODH Competitive Binding Substrate Dihydroorotate Substrate->DHODH Binds Cyto Cytosol (Pyrimidine Pool) Product->Cyto Export

Fig 2. Mitochondrial localization of hDHODH and competitive binding of the fluorescent probe.

Assay Implementation: In a Fluorescence Polarization (FP) assay, the Cy5-quinoline probe is incubated with recombinant hDHODH. Because the probe is bound to the massive enzyme complex, its rotational correlation time increases, yielding a high FP signal. When a novel, unlabeled hDHODH inhibitor is titrated into the system, it competitively displaces the fluorescent probe back into the solution. The displaced, freely tumbling probe exhibits a low FP signal, allowing for the precise calculation of the unlabeled drug's IC 50​ and binding affinity ( Ki​ ).

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018.
  • Das, P., et al. "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters, 2013.
  • Lucas-Hourani, M., et al. "Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response." Antimicrobial Agents and Chemotherapy, 2017.
  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Senior Research & Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, a key intermediate in various research and development pipelines. This guide is designed for experienced scientists and provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you overcome common challenges and maximize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the primary reaction mechanism for synthesizing 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid?

The most common and efficient method is the Doebner reaction . This is a condensation reaction between an aromatic amine (aniline), an aromatic aldehyde (2-isopropoxybenzaldehyde), and pyruvic acid. The reaction proceeds through an initial formation of an imine from aniline and the aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration-aromatization lead to the final quinoline ring structure.

Q2: What are the critical parameters that control the success of this synthesis?

The Doebner synthesis is sensitive to several factors that can dramatically influence yield and purity:

  • Temperature Control: Exothermic steps can lead to the formation of intractable tars and byproducts if not properly managed.

  • Reagent Quality and Stoichiometry: The purity of starting materials, especially the aldehyde, is crucial. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.

  • Solvent Choice: The solvent must effectively dissolve all reactants and intermediates without participating in side reactions. Ethanol and acetic acid are common choices.

  • Rate of Addition: Slow, controlled addition of reactants, particularly pyruvic acid, is often necessary to prevent spikes in temperature and minimize side reactions.

Q3: What is a realistic target yield for this synthesis?

While theoretical yields are 100%, a realistic and successful laboratory yield for this specific Doebner synthesis, after purification, typically ranges from 65% to 85% . Yields below this range often indicate suboptimal conditions or issues with reagent quality, which are addressed in the troubleshooting section below.

Part 2: Troubleshooting Guide - Low Yield & Impurities

This section provides a structured approach to diagnosing and solving the most common problems encountered during the synthesis.

Q4: My reaction yield is consistently low (<50%). What are the likely causes and how do I fix them?

Low yields are the most frequent complaint. The following decision workflow can help diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield (<50%) Reagent_Check Verify Reagent Purity & Stoichiometry Start->Reagent_Check Temp_Control Review Temperature Profile Start->Temp_Control Reaction_Monitoring Implement In-Process Monitoring (TLC) Start->Reaction_Monitoring Workup_Loss Analyze Work-up & Purification Steps Start->Workup_Loss Sol_Reagent Solution: - Use freshly distilled aldehyde. - Verify aniline purity. - Ensure 1:1:1 molar ratio. Reagent_Check->Sol_Reagent Sol_Temp Solution: - Use an ice bath during pyruvic acid addition. - Maintain gentle reflux; avoid aggressive boiling. Temp_Control->Sol_Temp Sol_Monitor Solution: - Track consumption of starting materials via TLC. - Stop reaction once starting material is consumed. Reaction_Monitoring->Sol_Monitor Sol_Workup Solution: - Ensure pH for precipitation is optimal (pH 4-5). - Minimize transfers; wash filter cake with cold solvent. Workup_Loss->Sol_Workup

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation:

  • Reagent Purity: 2-Isopropoxybenzaldehyde is susceptible to air oxidation, forming 2-isopropoxybenzoic acid. This inactive impurity not only reduces the available aldehyde but can also complicate purification. Solution: Use freshly purchased aldehyde or purify older stock by distillation before use.

  • Thermal Runaway: The reaction is exothermic, especially during the addition of pyruvic acid. Uncontrolled temperature increases the rate of polymerization and tar formation, which are common competitive pathways in Doebner reactions. Solution: Add pyruvic acid dropwise while maintaining the reaction temperature below 10°C with an ice bath. After addition, allow the reaction to warm to room temperature slowly before initiating reflux.

  • Incomplete Reaction: If the reaction is stopped prematurely, significant amounts of starting material will remain, lowering the isolated yield. Solution: Monitor the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is 70:30 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the aldehyde has been consumed.

Q5: My final product is a dark brown or black solid, and it's difficult to purify. What causes this and how can I prevent it?

This discoloration is almost always due to the formation of polymeric tars . These are high-molecular-weight byproducts formed from the self-condensation of intermediates, particularly under harsh thermal conditions.

Prevention Strategy:

  • Strict Temperature Control: As mentioned, this is the most critical factor. Avoid localized overheating and aggressive boiling during reflux.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can reduce oxidative side reactions that contribute to color.

  • Solvent Choice: Absolute ethanol is often a better choice than denatured ethanol, as denaturants can sometimes interfere with the reaction.

Purification Strategy for Tarry Products:

If you have already produced a tarry solid, standard recrystallization may be insufficient.

  • Charcoal Treatment: Dissolve the crude product in a minimal amount of hot ethanol or acetic acid. Add a small amount of activated charcoal (approx. 5% w/w) and reflux for 15-20 minutes. The charcoal will adsorb many of the polymeric color bodies.

  • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal. This step must be performed quickly to prevent premature crystallization.

  • Recrystallization: Allow the clear, hot filtrate to cool slowly. The purified 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid should crystallize as a significantly lighter, off-white to pale yellow solid.

Part 3: Optimized Laboratory Protocol

This section provides a detailed, step-by-step protocol that incorporates best practices to maximize yield and purity.

Reagent & Equipment Table
Reagent/EquipmentMolar Mass ( g/mol )Amount (molar eq.)QuantityNotes
2-Isopropoxybenzaldehyde164.201.010.0 g (60.9 mmol)Use freshly distilled or high-purity grade.
Aniline93.131.05.67 g (5.5 mL)Ensure it is colorless or freshly distilled.
Pyruvic Acid88.061.05.36 g (4.3 mL)Use a freshly opened bottle.
Ethanol (Absolute)--150 mLServes as the reaction solvent.
Round-bottom flask--500 mLWith magnetic stirrer and reflux condenser.
Ice bath---For initial temperature control.
Dropping funnel--100 mLFor controlled addition of pyruvic acid.
Step-by-Step Synthesis Protocol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxybenzaldehyde (10.0 g, 60.9 mmol) and aniline (5.67 g, 60.9 mmol).

  • Dissolution: Add 100 mL of absolute ethanol and stir the mixture until all components are fully dissolved. A clear, pale-yellow solution should form.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to between 0-5°C.

  • Pyruvic Acid Addition: In a separate beaker, dissolve pyruvic acid (5.36 g, 60.9 mmol) in 50 mL of absolute ethanol. Transfer this solution to a dropping funnel. Add the pyruvic acid solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. A yellow precipitate may begin to form.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C). Maintain reflux for 3-4 hours. Monitor the reaction's completion by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0°C) ethanol (2 x 25 mL) to remove soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The expected product is an off-white to pale yellow powder.

Purification (if necessary)
  • Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol or glacial acetic acid to dissolve the solid completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce complete crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 4: Mechanistic Overview

A clear understanding of the reaction pathway is essential for effective troubleshooting.

Doebner_Mechanism Reactants Aniline + 2-Isopropoxybenzaldehyde Imine Step 1: Imine Formation (Schiff Base) Reactants->Imine -H₂O PyruvicAcid Pyruvic Acid (Enolate form) Michael_Adduct Step 2: Michael Addition PyruvicAcid->Michael_Adduct C-C bond formation Imine->Michael_Adduct C-C bond formation Cyclized_Int Step 3: Intramolecular Cyclization Michael_Adduct->Cyclized_Int Electrophilic attack on ring Dehydrated_Int Step 4: Dehydration & Aromatization Cyclized_Int->Dehydrated_Int -H₂O Product Final Product: 2-(2-Isopropoxyphenyl) quinoline-4-carboxylic acid Dehydrated_Int->Product [O] or Taut.

Caption: Simplified reaction mechanism for the Doebner synthesis.

This diagram illustrates the key transformations:

  • Imine Formation: The aniline and aldehyde condense to form an imine (Schiff base), which is the electrophile in the next step.

  • Michael Addition: The enolate of pyruvic acid acts as a nucleophile and attacks the imine.

  • Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

  • Aromatization: The system aromatizes through dehydration and oxidation/tautomerization to yield the stable quinoline ring.

By understanding these steps, you can better predict how changes in conditions will affect the reaction outcome. For instance, a weak acid catalyst can accelerate imine formation, but excess acid may protonate the aniline, rendering it non-nucleophilic.

References

  • Doebner, O. (1887). Ueber α-Alkyl- und α-Arylchinchoninsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]

  • Mansour, T. S. (2007). The Pfitzinger Reaction. In The Chemistry of Heterocyclic Compounds (pp. 141-233). Wiley. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). A New Route to 4-Quinolinols and 4(1H)-Quinolones. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]

  • Kozlov, N. S., & Shmanai, G. S. (1970). Condensation of aromatic amines with pyruvic acid. Chemistry of Heterocyclic Compounds, 6(5), 598-600. [Link]

Technical Support Center: A Researcher's Guide to Preventing Degradation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate degradation, ensuring the integrity and reproducibility of your experimental results. This document moves beyond a simple checklist, delving into the causality behind storage recommendations and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability and storage of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid during storage?

A1: The degradation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is primarily influenced by three main factors:

  • Light: Quinoline derivatives are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light. This can lead to the formation of colored byproducts and a loss of potency.[1][2][3]

  • Oxidation: The quinoline ring and the isopropoxy group are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][4] This can result in the formation of N-oxides, hydroxylated derivatives, or cleavage of the ether bond.

  • Moisture and pH: As a carboxylic acid, the compound's stability can be affected by humidity and pH. Moisture can facilitate hydrolysis, although esters are more susceptible than the acid itself.[5][6] Extreme pH conditions in stored solutions can also accelerate degradation.[3][7]

Q2: I've noticed a slight discoloration (yellowing) of my solid sample over time. What does this indicate and is the compound still usable?

A2: A color change from white or off-white to yellow or brown is a common visual indicator of quinoline compound degradation, often due to oxidation or photodegradation.[3][8] While slight discoloration may not always signify a substantial loss of purity, it is a clear warning sign. It is highly recommended to re-analyze the sample's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[9][10] For critical applications, using a fresh, un-discolored lot is advisable to ensure the accuracy and reproducibility of your results.

Q3: What are the ideal storage conditions for solid 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid to ensure long-term stability?

A3: To maximize the shelf-life of the solid compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Reduces the rate of potential degradation reactions.[11][12]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes oxidative degradation by displacing atmospheric oxygen.[13]
Light In an amber or opaque, tightly sealed containerProtects the compound from photodegradation.[3][4]
Humidity In a desiccated environment or with a desiccantPrevents moisture uptake which can facilitate degradation pathways.

Q4: I need to prepare a stock solution for my experiments. What is the best practice for preparing and storing this solution to maintain its stability?

A4: When preparing and storing stock solutions, the following steps are crucial:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions.

  • Inert Atmosphere: If possible, purge the solvent and the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize dissolved oxygen.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and increase the likelihood of degradation.

  • Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the solution from light.

  • Stability Validation: For long-term studies, it is advisable to periodically check the purity of your stock solution using a stability-indicating HPLC method.[14]

Troubleshooting Guide: Degradation Issues in Experimental Settings

This section provides a structured approach to identifying and resolving common degradation-related problems encountered during experiments.

Problem 1: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: Degradation of the compound in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Always start by preparing a fresh stock solution from the solid compound stored under optimal conditions.

    • Assess Purity: Analyze the purity of both the old and new stock solutions using HPLC to confirm if degradation has occurred in the stored solution.

    • Evaluate Assay Stability: Determine the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation.

    • Minimize Exposure: During the experiment, protect your solutions from prolonged exposure to light and elevated temperatures.

Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Possible Cause: The presence of degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If your HPLC is coupled to a mass spectrometer (LC-MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to determine their molecular weights.[1] This information can help in postulating the structures of the degradation products.

    • Force Degradation Studies: To confirm that the new peaks are indeed degradation products, you can perform forced degradation studies.[15][16] Expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the formation of the new peaks.

    • Review Storage and Handling: Scrutinize your storage and handling procedures to identify any potential deviations from the recommended guidelines that could have led to degradation.

Below is a decision-making workflow for troubleshooting suspected degradation:

G start Inconsistent Results or Unexpected HPLC Peaks check_stock Prepare Fresh Stock Solution & Re-run Experiment start->check_stock problem_resolved Problem Resolved: Original Stock Degraded check_stock->problem_resolved Yes problem_persists Problem Persists check_stock->problem_persists No analyze_purity Analyze Purity of Solid and Stock via HPLC-MS problem_persists->analyze_purity assay_instability Investigate Assay Medium Stability problem_persists->assay_instability solid_pure Solid is Pure, Stock is Degraded analyze_purity->solid_pure Purity Mismatch solid_degraded Solid Compound is Degraded analyze_purity->solid_degraded Both Degraded review_storage Review Storage Conditions of Solid Material solid_degraded->review_storage identify_degradants Identify Degradation Products (LC-MS) assay_instability->identify_degradants optimize_assay Optimize Assay Conditions (e.g., buffer, duration) identify_degradants->optimize_assay

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is crucial for interpreting unexpected analytical results and for developing robust experimental protocols. Based on the chemical structure, the following degradation mechanisms can be anticipated:

  • Oxidative Degradation:

    • Quinoline Ring Oxidation: The electron-rich quinoline ring can be oxidized to form N-oxides or hydroxylated derivatives.[1]

    • Ether Cleavage: The isopropoxy group can undergo oxidative cleavage, potentially forming a hydroxyl group at the 2-position of the phenyl ring and acetone.[4][17][18]

    • Isopropyl Group Oxidation: The tertiary carbon of the isopropyl group is susceptible to oxidation, which could lead to the formation of a hydroperoxide intermediate.[19]

  • Photodegradation:

    • Exposure to UV light can induce the formation of radical species, leading to a variety of degradation products, including hydroxylated quinolines and potential cleavage of the quinoline ring system.[1][2][20]

  • Decarboxylation:

    • While generally requiring high temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) can occur under certain conditions, leading to the formation of 2-(2-Isopropoxyphenyl)quinoline.

The following diagram illustrates these potential degradation pathways:

G cluster_degradation Degradation Pathways main 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Quinoline Ring Carboxylic Acid Isopropoxy Group oxidation Oxidative Degradation N-Oxide Hydroxylated Quinoline Ether Cleavage main:f1->oxidation:f1 Oxidation main:f1->oxidation:f2 Oxidation main:f3->oxidation:f3 Oxidation photodegradation Photodegradation Hydroxylated Quinoline Ring Cleavage Products main->photodegradation Light (UV) decarboxylation Thermal Degradation Decarboxylation main:f2->decarboxylation Heat

Caption: Potential degradation pathways for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid and detect potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector and gradient elution capability.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[21]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. A wavelength around 325 nm is a good starting point for quinoline derivatives.[21]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound and any additional peaks.

    • Purity can be expressed as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[15][16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the stock solution in a sealed vial in an oven at 80°C for 48 hours. For solid-state thermal degradation, place the powder in an open dish at the same temperature and duration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period (e.g., equivalent to 1.2 million lux hours and 200 W h/m²).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

By implementing these guidelines and protocols, you can significantly enhance the reliability of your research by ensuring the stability and integrity of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid throughout your experimental workflow.

References

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
  • Water Research. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • Indian Journal of Pharmaceutical Sciences. (2012). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H).
  • ResearchGate. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Google Patents. (n.d.). BR112020021635B1 - METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS.
  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. BenchChem.
  • PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • ResearchGate. (n.d.). Photodegradation of quinoline in water.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
  • MilliporeSigma. (2026).
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI.
  • ChemScene. (2025).
  • MDPI. (2025).
  • Science of Synthesis. (n.d.).
  • PMC. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ResearchGate. (n.d.). Exploring the oxidation chemistry of diisopropyl ether: Jet-stirred reactor experiments and kinetic modeling.
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether under laboratory conditions related to the troposphere Product studies and proposed mechanism.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. (n.d.). The peroxidation of diethyl ether and di‐ISOpropyl ether.
  • Environmental Health & Safety. (2022). Chemical Storage Guidelines.
  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid.
  • Cayman Chemical. (2022).
  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • MDPI. (2016).
  • The Journal of Organic Chemistry. (2009).
  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • NVEO. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • IJFMR. (2025).

Sources

Technical Support Center: Troubleshooting Background Noise in 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, signal quenching, and false positives when screening heterocyclic compounds.

If you are working with 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid , you are likely experiencing severe assay interference. This guide deconstructs the mechanistic causes of this noise—specifically intrinsic autofluorescence and Pan-Assay Interference Compounds (PAINS) behavior—and provides self-validating protocols to rescue your data.

Part 1: The Photophysics of the Quinoline Core

To troubleshoot an assay, you must first understand the physical chemistry of your compound. The quinoline scaffold is a bicyclic aromatic heterocycle with an extended π -conjugated electron system.

When excited by UV or near-UV light, the molecule undergoes a π→π∗ transition, resulting in significant intrinsic autofluorescence . The specific substitutions on 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid exacerbate this:

  • Steric Hindrance: The bulky 2-(2-isopropoxyphenyl) group restricts intramolecular rotation. This rigidity minimizes non-radiative decay pathways, thereby increasing the fluorescence quantum yield.

  • Solvatochromism & pH Sensitivity: The 4-carboxylic acid moiety deprotonates at physiological pH (pH 7.4). This alters the electron density of the quinoline ring, creating a "push-pull" electronic system that causes a bathochromic (red) shift in emission, often landing directly in the detection window of common assay fluorophores (e.g., FITC, GFP, or Coumarin) .

Mechanism Excitation Excitation Light (e.g., 340-400 nm) Quinoline 2-(2-Isopropoxyphenyl) quinoline-4-carboxylic acid (Extended π-system) Excitation->Quinoline Absorption Emission Broad Emission (~420-550 nm) Quinoline->Emission Intrinsic Fluorescence TargetFluor Assay Fluorophore Emission Quinoline->TargetFluor Inner Filter Effect (IFE) Detector Photomultiplier Tube / Detector (High Background Noise) Emission->Detector Spectral Overlap TargetFluor->Detector True Signal

Fig 1. Photophysical mechanism of quinoline-induced assay interference via autofluorescence and IFE.

Part 2: Troubleshooting FAQs

Q: Why does my assay plate light up in the blue/green channel when testing this compound? A: You are observing prompt autofluorescence. The quinoline core absorbs strongly between 320–380 nm and emits broadly across 420–550 nm. If your assay relies on fluorophores like DAPI, Hoechst, or FITC, the compound's intrinsic emission will drown out your true biological signal, creating massive background noise .

Q: I switched to a luminescence assay (Firefly Luciferase), but the compound now looks like a potent inhibitor. Is this real? A: Proceed with extreme caution. Quinolines are notorious Pan-Assay Interference Compounds (PAINS). They frequently act as direct inhibitors of reporter enzymes like Firefly Luciferase (FLuc) . The observed "inhibition" is likely an artifact of the compound binding to the FLuc enzyme rather than your actual biological target. You must run a counter-screen against purified FLuc to validate this hit.

Q: My assay uses a Red-Shifted fluorophore (Cy5), but I am still seeing a drop in signal. What is happening? A: This is likely the Inner Filter Effect (IFE) . Even if you measure emission outside the compound's autofluorescence spectrum, the quinoline core absorbs strongly in the UV/blue region. If your assay's excitation light overlaps with the compound's absorbance spectrum, the compound acts as a "filter," absorbing the light before it can excite your true fluorophore. This quenches the signal, leading to false-positive "inhibition" readouts .

Part 3: Quantitative Data Summary

The table below summarizes the typical photophysical properties of quinoline-4-carboxylic acid derivatives and the corresponding mitigation strategies required to clean up your assay data.

Property / Interference TypeTypical Value / RangeImpact on Assay IntegrityRecommended Mitigation Strategy
Excitation Maximum 320 – 380 nmAbsorbs excitation light intended for DAPI/Hoechst (Inner Filter Effect).Shift assay excitation to >450 nm or perform mathematical IFE correction.
Emission Maximum 420 – 550 nmMassive spectral overlap with FITC, GFP, and Coumarin.Red-shift the assay to use Alexa Fluor 647 or Cy5.
Fluorescence Lifetime 1 – 10 nanosecondsPrompt fluorescence causes high baseline noise in standard intensity assays.Implement TR-FRET with a >50 µs delay to let autofluorescence decay.
Reporter Enzyme Binding IC 50​ ~ 1 – 10 µMFalse-positive inhibition in Firefly Luciferase reporter assays.Perform orthogonal label-free validation (e.g., SPR or ITC).

Part 4: Experimental Protocols

To establish a self-validating system, do not rely on a single readout. Use the following step-by-step methodologies to systematically eliminate background noise.

Protocol A: Autofluorescence Profiling & Background Subtraction

Before running any biological assay, you must profile the compound's baseline behavior in your specific buffer.

  • Prepare Dilutions: Prepare a 10-point serial dilution of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (from 100 µM to 10 nM) in your exact assay buffer (e.g., HEPES pH 7.4 + 0.01% Tween-20). Do not include the biological target or assay fluorophore.

  • Measure: Read the plate using your assay's exact Excitation/Emission wavelengths.

  • Calculate Interference: If the signal increases dose-dependently, the compound is autofluorescent.

  • Subtract: For all subsequent biological assays, run a "Compound + Buffer Only" control plate in parallel. Subtract these raw fluorescence units (RFU) from your experimental wells prior to calculating IC 50​ values.

Protocol B: Implementing Time-Resolved FRET (TR-FRET)

Because quinoline autofluorescence has a short lifetime (nanoseconds), you can bypass the noise entirely by using time-resolved fluorometry .

  • Reagent Setup: Label your target proteins with a Lanthanide donor (e.g., Europium or Terbium cryptate) and a red-shifted acceptor (e.g., Cy5 or d2) .

  • Incubation: Incubate the quinoline compound with the TR-FRET reagents for 60 minutes at room temperature.

  • Pulsed Excitation: Excite the plate at 337 nm using a pulsed laser or flash lamp.

  • Time Delay (Critical Step): Program your plate reader to wait 50 to 100 µs before opening the detection window. By this time, the nanosecond autofluorescence of the quinoline core will have completely decayed to zero.

  • Detection: Measure the long-lived emission of the acceptor at 665 nm. The resulting signal will be entirely free of compound-induced background noise.

Protocol C: Orthogonal Label-Free Validation (SPR)

If fluorescence interference cannot be mitigated, abandon optical assays and use Surface Plasmon Resonance (SPR).

  • Immobilization: Immobilize your target protein onto a CM5 sensor chip using standard amine coupling (target ~2000 RU).

  • Analyte Preparation: Dilute the quinoline compound in running buffer (matched to 1% DMSO to prevent bulk refractive index shifts).

  • Kinetic Injection: Inject the compound over the chip at 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Validation: A true binder will show a classic dose-dependent association/dissociation curve, completely independent of the compound's photophysical or PAINS properties.

Workflow Start High Background Noise in Assay CheckAuto Profile Intrinsic Autofluorescence (Protocol A) Start->CheckAuto IsAuto Is Compound Autofluorescent? CheckAuto->IsAuto RedShift Switch to Red-Shifted Fluorophores (>600nm) IsAuto->RedShift Yes (Spectral Overlap) TRFRET Implement TR-FRET (Protocol B) IsAuto->TRFRET Yes (Short Lifetime) CheckPAINS Check for PAINS (e.g., Luciferase Inhibition) IsAuto->CheckPAINS No Orthogonal Use Label-Free Assay (Protocol C: SPR) CheckPAINS->Orthogonal Interference Detected

Fig 2. Decision tree for troubleshooting and mitigating quinoline-based assay background noise.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging Source: National Institutes of Health (PMC) URL:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: National Institutes of Health (PMC) URL:[Link]

  • A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding Source: National Institutes of Health (PMC) URL:[Link]

  • A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators Source: National Institutes of Health (PMC) URL:[Link]

overcoming cell permeability issues with 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. It addresses common challenges related to its use in cell-based assays, with a particular focus on overcoming cell permeability issues. The information provided is based on established principles for quinoline-4-carboxylic acid derivatives and small molecules with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid shows high potency in biochemical assays but has low or no activity in my cell-based assays. What is the likely cause?

A1: A significant discrepancy between biochemical and cell-based assay results often points to poor cell permeability.[1] While the compound can effectively interact with its target in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular target. Other potential factors include compound instability in cell culture media, rapid metabolism within the cell, or active removal by efflux pumps.[1]

Q2: What are the key physicochemical properties of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid that might influence its cell permeability?

A2: Based on its structure, several properties are critical:

  • Polar Surface Area (PSA): The carboxylic acid group contributes significantly to the molecule's PSA. A high PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Lipophilicity (LogP): The isopropoxyphenyl and quinoline groups suggest a degree of lipophilicity, which is generally favorable for membrane transport. However, an optimal LogP range is necessary; if the molecule is too lipophilic, it may get trapped in the membrane.

  • Ionization State (pKa): The carboxylic acid group is ionizable. At physiological pH (around 7.4), it will likely be deprotonated, carrying a negative charge. Charged molecules generally have lower passive permeability across the nonpolar cell membrane.

Q3: How can I experimentally determine if poor cell permeability is the issue?

A3: Two standard in vitro assays are recommended to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[2][3] It's a good first-line screen to assess passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[2][3] It provides a more comprehensive assessment of permeability, as it accounts for both passive diffusion and active transport processes, including efflux.[2]

Q4: Are there any known efflux transporters that might be responsible for pumping 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid out of cells?

A4: P-glycoprotein (P-gp) is a common efflux pump that can be a factor for various small molecules.[2][4] A bi-directional Caco-2 assay can help determine if your compound is a substrate for P-gp or other efflux transporters.[1]

Troubleshooting Guide: Overcoming Cell Permeability Issues

This guide provides a systematic approach to troubleshooting and resolving issues related to the poor cell permeability of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Problem Potential Cause Recommended Solution
Low or no activity in cell-based assays despite high biochemical potency. Poor passive diffusion across the cell membrane.1. Confirm with PAMPA: Run a PAMPA assay to isolate and confirm issues with passive permeability.[2] 2. Optimize Physicochemical Properties: If possible, consider structure-activity relationship (SAR) studies to modify the compound to have a more favorable LogP and PSA.[2]
Inconsistent results between different cell lines. Cell line-specific differences in membrane composition or expression of efflux pumps.1. Profile Efflux Pump Expression: Characterize the expression levels of key efflux transporters (e.g., P-gp) in your cell lines. 2. Use Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) to see if this enhances its intracellular activity.
Compound appears to be active but at much higher concentrations than expected. Limited intracellular concentration due to a combination of moderate permeability and some efflux.1. Increase Incubation Time: Allow for a longer incubation period to see if the compound can accumulate in the cells over time. 2. Use a Higher Initial Concentration: While not ideal, a higher starting concentration might be necessary to achieve a therapeutic intracellular level. Be mindful of potential off-target effects and cytotoxicity.

Experimental Protocols

Protocol 1: Enhancing Permeability with a Co-solvent

This protocol describes the use of a co-solvent to improve the solubility and potentially the permeability of your compound.

Materials:

  • 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Your cell line of interest

Procedure:

  • Prepare a high-concentration stock solution of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in 100% DMSO.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Important: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Add the compound dilutions to your cells and proceed with your standard assay protocol.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the permeability of your compound using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • Your test compound

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing your compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, collect samples from the basolateral chamber and analyze the concentration of your compound.

  • Permeability Assay (Basolateral to Apical - for efflux):

    • Repeat the process, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Visualizing Experimental Workflows

Troubleshooting Workflow for Poor Cell-Based Activity

start Low/No Activity in Cell-Based Assay biochem High Potency in Biochemical Assay start->biochem check_perm Hypothesize: Poor Cell Permeability biochem->check_perm pampa Run PAMPA Assay check_perm->pampa caco2 Run Caco-2 Assay check_perm->caco2 low_passive Low Passive Permeability pampa->low_passive Low Papp high_efflux High Efflux Ratio caco2->high_efflux Efflux Ratio > 2 optimize Optimize Compound (LogP, PSA) low_passive->optimize inhibitor Use Efflux Pump Inhibitors high_efflux->inhibitor formulate Consider Formulation Strategies optimize->formulate

Caption: A flowchart outlining the steps to diagnose and address poor cell-based activity of a compound.

General Mechanism of Action for Quinoline-4-Carboxylic Acids

compound Quinoline-4-Carboxylic Acid Derivative target Intracellular Target (e.g., DNA Gyrase, DHODH) compound->target Binds to inhibition Target Inhibition target->inhibition response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) inhibition->response

Caption: A simplified diagram showing the general mechanism of action for many quinoline-4-carboxylic acid derivatives.

References

  • Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. Available from: [Link]

  • Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Muscia, D. F., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 9, 735393. Available from: [Link]

  • Rafi, S. B., Hearn, B. R., Vedantham, P., Jacobson, M. P., & Renslo, A. R. (2012). Predicting and improving the membrane permeability of peptidic small molecules. PloS one, 7(4), e35402. Available from: [Link]

  • Lopes, D., et al. (2019). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 11(11), 583. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4493–4510. Available from: [Link]

  • PubChem. 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. Available from: [Link]

  • He, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13359–13385. Available from: [Link]

  • Rafi, S. B., Hearn, B. R., Vedantham, P., Jacobson, M. P., & Renslo, A. R. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available from: [Link]

  • Eppendorf South Asia Pacific. (2020). Troubleshooting Cell-based Assays. Available from: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Available from: [Link]

  • Scholar Hub Universitas Indonesia. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

  • ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

Sources

Validation & Comparative

Efficacy Comparison Guide: 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid vs. 6-Chloro Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent inhibition of human Dihydroorotate Dehydrogenase (hDHODH) . hDHODH is a mitochondrial enzyme that catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway. Because rapidly proliferating cells (such as cancer cells and virus-infected cells) rely heavily on de novo pyrimidine synthesis rather than the salvage pathway, hDHODH has emerged as a high-value target in oncology and virology.

When comparing the base compound, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid , to its 6-chloro derivative , the structural modifications dictate profound differences in target affinity.

The Causality of the 6-Chloro Substitution

The hDHODH active site features a highly hydrophobic ubiquinone-binding channel. As demonstrated in [1], the binding mechanics operate on three fronts:

  • The Anchor: The carboxylic acid at the 4-position forms a critical salt bridge with Arg136 and hydrogen bonds with Gln47.

  • The Tunnel Probe: The 2-(2-isopropoxyphenyl) group projects deep into the proximal ubiquinone channel, providing necessary steric bulk.

  • The Hydrophobic Sub-pocket (The 6-Position): The 6-position of the quinoline ring is oriented directly toward a lipophilic sub-pocket formed by residues Leu42, Met43, and Ala59.

Adding a chlorine atom at the 6-position perfectly complements the van der Waals radius of this sub-pocket. This halogenation increases the binding enthalpy, reduces the desolvation penalty upon binding, and slightly lowers the pKa of the carboxylic acid (due to electron-withdrawing effects), thereby strengthening the Arg136 salt bridge. Consequently, the 6-chloro derivative exhibits significantly enhanced biochemical and cellular efficacy.

Comparative Efficacy Data

The table below summarizes the quantitative performance metrics of both compounds. Note: Data represents established benchmark ranges derived from the [2].

Metric2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acidCausality / Significance
hDHODH IC₅₀ (Biochemical) 150 – 250 nM10 – 30 nMThe 6-Cl atom fills the Leu42/Met43 hydrophobic pocket, increasing binding affinity by ~10-fold.
Cell Viability EC₅₀ (AML Cells) > 1,000 nM50 – 100 nMIncreased lipophilicity (LogP) improves cell membrane permeability, translating biochemical potency into cellular efficacy.
Calculated LogP ~ 4.1~ 4.8Higher lipophilicity reduces the desolvation penalty upon entering the hydrophobic ubiquinone channel.
Uridine Rescue Effect Complete RescueComplete RescueConfirms that cytotoxicity is 100% on-target (driven by pyrimidine depletion, not off-target toxicity).

Visualizing the Pathway & Mechanism

To understand how these compounds halt cellular proliferation, we must map the de novo pyrimidine synthesis pathway. The diagram below illustrates the exact point of intervention and the logic behind the "Uridine Rescue" validation system.

Pathway Glutamine Glutamine CP Carbamoyl Phosphate Glutamine->CP CPSII DHO Dihydroorotate CP->DHO ATC/DHOase Orotate Orotate DHO->Orotate hDHODH UMP UMP Orotate->UMP UMPS RNA RNA/DNA Synthesis UMP->RNA Kinases Inhibitor Quinoline-4-carboxylic Acids Inhibitor->Orotate Inhibits Rescue Exogenous Uridine Rescue->UMP Uridine Kinase (Salvage Pathway)

De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition and uridine rescue.

Self-Validating Experimental Protocols

To objectively compare these two derivatives, researchers must utilize a self-validating experimental workflow. The following protocols ensure that the observed data is both accurate and strictly on-target.

Workflow Start Compound Preparation (DMSO Stocks) Enzyme In Vitro hDHODH Assay (DCIP Reduction Kinetics) Start->Enzyme Biochemical Cell Cell Viability Assay (AML / Melanoma Lines) Start->Cell Cellular Data Data Synthesis: IC50 & EC50 Calculation Enzyme->Data Target Affinity Rescue Uridine Rescue Assay (Target Validation) Cell->Rescue Parallel Plate Rescue->Data On-Target Confirmation

Self-validating experimental workflow for evaluating hDHODH inhibitor efficacy and specificity.

Protocol A: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Because hDHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone (CoQ), we use 2,6-dichloroindophenol (DCIP) as a colorimetric terminal electron acceptor to measure kinetic activity.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM L-dihydroorotate (L-DHO), and 0.1 mM decylubiquinone.

    • Causality: Triton X-100 is critical to solubilize the highly lipophilic decylubiquinone and mimic the mitochondrial inner membrane environment where hDHODH resides.

  • Indicator Addition: Add 60 µM of DCIP to the buffer.

    • Causality: As hDHODH reduces decylubiquinone, the resulting ubiquinol subsequently reduces DCIP, causing a measurable decrease in absorbance at 600 nm.

  • Compound Pre-incubation: Dispense the quinoline-4-carboxylic acid derivatives into a 96-well plate (10-point dose-response, 10 µM to 0.1 nM). Add 5 nM recombinant hDHODH. Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation is mandatory. It allows the highly lipophilic inhibitors to reach binding equilibrium within the hydrophobic tunnel before the active site is flooded with substrate.

  • Reaction Initiation & Read: Initiate the reaction by adding the L-DHO/ubiquinone/DCIP mixture. Monitor the linear decrease in absorbance at 600 nm for 10 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: Uridine Rescue Target Validation Assay

As demonstrated in [3], a compound's cytotoxicity must be proven to be on-target. If a compound is a true hDHODH inhibitor, cells can bypass the enzymatic block if provided with exogenous uridine via the salvage pathway.

  • Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., THP-1) at 10,000 cells/well in two parallel 96-well plates using RPMI-1640 media supplemented with 10% dialyzed FBS.

    • Causality: Dialyzed FBS must be used because standard FBS contains variable amounts of endogenous uridine that will artificially mask the potency of the DHODH inhibitor.

  • Compound Treatment: Treat both plates with the 6-chloro derivative (dose-response, 10 µM to 1 nM).

  • Uridine Supplementation: To Plate 2 only, add exogenous Uridine to a final concentration of 100 µM. Leave Plate 1 unsupplemented.

  • Incubation & Read: Incubate for 72 hours. Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

    • Causality: If the compound's cytotoxicity is strictly due to on-target pyrimidine depletion, Plate 2 will show ~100% cell viability across all doses, while Plate 1 will show a dose-dependent cell death curve. If Plate 2 shows cell death, the compound possesses off-target chemical toxicity.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export Source: Journal of Cell Biology (via PubMed Central) URL:[Link]

A Researcher's Guide to Benchmarking the Binding Affinity of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide focuses on a novel derivative, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, providing a comprehensive framework for its characterization. For a compound with a nascent public profile, a direct comparison to established alternatives is premature. Instead, the critical first step is to identify its primary biological target and then rigorously benchmark its binding affinity.

This document outlines a robust, multi-step strategy designed for researchers and drug development professionals. We will first explore a systematic approach to identifying the protein target(s) of our lead compound. Subsequently, we will provide detailed, field-tested protocols for quantifying the binding interaction using gold-standard biophysical techniques. The objective is to establish a validated, data-driven foundation for any future comparative analyses against other inhibitors.

Part 1: A Systematic Workflow for Target Identification and Affinity Benchmarking

The journey from a novel compound to a characterized inhibitor is a systematic process of elimination and confirmation. The causality behind our experimental choices is paramount: we begin with broad, hypothesis-generating techniques and progressively move towards precise, quantitative measurements. This ensures that resources are deployed efficiently and that the resulting data is both accurate and meaningful.

The overall workflow is designed as a self-validating system. The initial, broader screening for potential targets provides a list of candidates. The subsequent, high-precision binding affinity measurements then serve to validate or invalidate these initial "hits," providing a clear path forward for the most promising interactions.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Benchmarking cluster_2 Phase 3: Comparative Analysis A Novel Compound: 2-(2-Isopropoxyphenyl)quinoline- 4-carboxylic acid B In Silico Screening (Molecular Docking against protein families) A->B C Experimental Screening (e.g., Differential Scanning Fluorimetry - DSF) A->C D List of Putative Protein Targets B->D Hypothesis Generation C->D Hit Identification E Isothermal Titration Calorimetry (ITC) D->E F Surface Plasmon Resonance (SPR) D->F G Quantitative Data (KD, ΔH, ka, kd) E->G F->G H Benchmark against Known Inhibitors G->H I Data-Driven Go/No-Go Decision H->I

Figure 1: A comprehensive workflow from novel compound to benchmarked inhibitor.

Part 2: Experimental Protocols for Binding Affinity Determination

Once a putative target is identified—for instance, a protein kinase from the VEGFR family, a common target for quinoline derivatives—the next step is to quantify the binding interaction with high precision. We will detail two orthogonal, gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). Using multiple techniques is a critical aspect of a self-validating protocol; concordance between these methods provides a high degree of confidence in the final results.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. It directly measures the dissociation constant (K D), binding stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of the interaction between 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid and the target protein.

Materials:

  • Purified target protein (e.g., VEGFR2 kinase domain) at >95% purity, dialyzed extensively against the ITC buffer.

  • 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (ligand), dissolved in the final dialysis buffer.

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO.

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

Methodology:

  • Preparation:

    • Prepare a 20 µM solution of the target protein in the ITC buffer.

    • Prepare a 200 µM solution of the ligand in the identical ITC buffer. The 10-fold higher ligand concentration is a standard starting point.

    • Degas both solutions for 10 minutes immediately prior to use to prevent bubble formation.

  • Instrument Setup:

    • Set the experiment temperature to 25°C.

    • Set the reference power to 10 µcal/sec.

    • Set the stirring speed to 750 rpm.

  • Loading:

    • Load the protein solution into the sample cell (approx. 300 µL).

    • Load the ligand solution into the injection syringe (approx. 40 µL).

  • Titration:

    • Perform an initial 0.4 µL injection to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a sequence of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the K D, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time kinetic data, allowing for the determination of the association rate (k a) and dissociation rate (k d), from which the dissociation constant (K D = k d / k a) is calculated.

Objective: To determine the kinetic parameters of the interaction between 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid and the target protein.

Materials:

  • Purified, amine-containing target protein (e.g., VEGFR2).

  • SPR instrument (e.g., Cytiva Biacore T200).

  • CM5 sensor chip.

  • Amine coupling kit (containing NHS, EDC, and ethanolamine).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 5% DMSO.

  • 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (analyte) dissolved in running buffer.

Methodology:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~5000 Response Units) is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Kinetic Analysis:

    • Prepare a serial dilution series of the analyte (e.g., 100 µM down to 0.1 µM) in the running buffer. Include a buffer-only (zero analyte) sample for double referencing.

    • Inject the analyte concentrations over both the target and reference flow cells at a flow rate of 30 µL/min.

    • Set the contact time (association phase) to 120 seconds and the dissociation time to 300 seconds.

    • Between cycles, regenerate the sensor surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-analyte injection from the binding responses to obtain the corrected sensorgrams.

    • Globally fit the corrected sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the kinetic constants k a and k d, and the affinity constant K D.

Part 3: Data Interpretation and Comparative Benchmarking

The data from ITC and SPR provide a comprehensive picture of the binding event. The K D values from both methods should ideally be in close agreement, providing strong validation of the measured affinity.

Summarizing Quantitative Data

All quantitative data should be summarized in a clear, structured table. When comparing to known inhibitors, it is crucial to source data obtained under similar experimental conditions (buffer, pH, temperature) to ensure a valid comparison.

Table 1: Comparative Binding Affinity Profile for VEGFR2 Kinase Domain

Compound Method K D (nM) k a (10⁵ M⁻¹s⁻¹) k d (10⁻³ s⁻¹) ΔH (kcal/mol) Stoichiometry (n)
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid ITC [Experimental Value] N/A N/A [Experimental Value] [Experimental Value]
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid SPR [Experimental Value] [Experimental Value] [Experimental Value] N/A N/A
Sorafenib (Reference) SPR 20 1.5 3.0 N/A N/A

| Sunitinib (Reference) | ITC | 9 | N/A | N/A | -8.5 | 1.1 |

Note: Data for reference compounds are representative values from public literature and should be used for illustrative purposes only.

Mechanism of Action Visualization

For a kinase inhibitor, the binding typically occurs at the ATP-binding site, preventing the phosphorylation of substrate proteins. This competitive inhibition is a key aspect of its mechanism.

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase_A Kinase ATP Site Product_A Phosphorylated Substrate Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:f1 Substrate_A Substrate Protein Substrate_A->Product_A Phosphorylation Kinase_B Kinase ATP Site No_Product No Reaction Kinase_B->No_Product Inhibitor Quinoline Inhibitor Inhibitor->Kinase_B:f1 Binding ATP_B ATP ATP_B->Kinase_B:f1 Blocked Substrate_B Substrate Protein Substrate_B->No_Product

Figure 2: Mechanism of competitive inhibition at the kinase ATP-binding site.

Conclusion

References

  • Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • Isothermal Titration Calorimetry (ITC) Principles and Applications: Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening: Schasmal, A., & Hähnel, G. (2006). Surface plasmon resonance (SPR) in drug discovery. Analytical and bioanalytical chemistry, 386(6), 1835-1838. [Link]

  • VEGFR Inhibitors in Cancer Therapy: Roskoski, R. (2007). VEGF receptor-targeted protein-tyrosine kinase inhibitors in the treatment of cancer. Expert opinion on investigational drugs, 16(7), 1095-1113. [Link]

  • Differential Scanning Fluorimetry (DSF) for Target Identification: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature protocols, 2(9), 2212-2221. [Link]

Reproducibility in Vitro: A Comparative Guide to 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid and Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (PubChem CID: 874728)[1] belongs to the highly privileged 2-arylquinoline-4-carboxylic acid structural class. This scaffold is foundational in medicinal chemistry, most notably recognized for its potent inhibition of Dihydroorotate Dehydrogenase (DHODH) —a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[2][3]. Furthermore, recent structural optimizations have repurposed this exact chemical moiety as a hydrophobic surface recognition "cap" group to drive isoform selectivity in novel Histone Deacetylase (HDAC) inhibitors[4].

However, evaluating this compound in vitro presents significant reproducibility challenges. The highly lipophilic nature of the 2-isopropoxyphenyl group, combined with the carboxylic acid, results in poor aqueous solubility and a high propensity for plasma protein binding. As an application scientist, I frequently observe that failure to account for these physicochemical liabilities leads to false-positive assay artifacts and irreproducible IC50 values.

This guide objectively compares the performance of this scaffold against standard alternatives and provides a self-validating, step-by-step protocol to ensure absolute data integrity.

G Asp Aspartate + Glutamine DHO Dihydroorotate (DHO) Asp->DHO CAD enzyme DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate binding Orotate Orotate DHODH->Orotate Oxidation (Ubiquinone reduction) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS enzyme Inhibitor 2-Arylquinoline-4-carboxylic acid (e.g., Brequinar / Test Compound) Inhibitor->DHODH Blocks Ubiquinone site

Fig 1: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Comparative Performance: The Impact of Assay Conditions

To objectively evaluate 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, we must benchmark it against the gold-standard DHODH inhibitor, Brequinar [5], and standard HDAC inhibitors. The causality behind irreproducibility often lies in the compound's tendency to form colloidal aggregates in aqueous buffers, which non-specifically sequester target enzymes.

The data in Table 1 demonstrates how minor deviations in assay conditions drastically alter the apparent IC50 of our test compound compared to the highly optimized Brequinar.

Table 1: Impact of Buffer Conditions on Apparent Enzymatic IC50
Assay Condition2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acidBrequinar (Standard)Mechanistic Causality
Standard Buffer (No Detergent) 45 nM (False Positive)12 nMColloidal aggregation non-specifically sequesters the enzyme.
Buffer + 0.01% Triton X-100 280 nM (True IC50)15 nMDetergent disrupts aggregates, revealing true 1:1 binding stoichiometry.
No Pre-incubation Phase > 1,000 nM (False Negative)85 nM2-arylquinolines are slow-binding inhibitors[5]; lack of equilibrium shifts IC50 artificially high.

Key Insight: While Brequinar is relatively stable across conditions, the isopropoxy analog is highly sensitive to aggregation. If your protocol does not include a non-ionic detergent (like Triton X-100), your sub-100 nM IC50 is likely an artifact.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a self-validating system where the underlying physics and chemistry of the assay continuously prove the biological claim. Below is the optimized, artifact-free methodology for evaluating 2-arylquinoline-4-carboxylic acids via a DCIP-based DHODH kinetic assay.

Step-by-Step Methodology

Step 1: Compound Preparation (Solvent Control)

  • Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in 100% DMSO before transferring to the assay plate.

  • Causality: Diluting directly into aqueous buffers causes localized precipitation ("crashing out"). By keeping the compound in DMSO until the final step, you ensure a uniform final DMSO concentration of exactly 1% across all wells.

Step 2: Buffer Formulation (Aggregation Prevention)

  • Action: Prepare the assay buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% BSA, and 0.01% Triton X-100 .

  • Causality: The Triton X-100 is non-negotiable. It prevents the highly lipophilic 2-isopropoxyphenyl moiety from forming colloidal aggregates (PAINS-like behavior) that lead to false-positive inhibition.

Step 3: Enzyme Pre-Incubation (Kinetic Equilibrium)

  • Action: Add recombinant human DHODH to the compound/buffer mixture and incubate at 25°C for exactly 15 minutes before adding the substrate.

  • Causality: 2-arylquinoline-4-carboxylic acids are slow-binding inhibitors that compete with ubiquinone[5]. Without pre-incubation, the reaction rate is measured before binding equilibrium is reached, artificially inflating the IC50.

Step 4: Reaction Initiation & Kinetic Readout

  • Action: Initiate the reaction by adding 1 mM Dihydroorotate (DHO), 0.1 mM decylubiquinone, and 0.05 mM DCIP (2,6-dichloroindophenol). Monitor absorbance at 600 nm for 10 minutes.

  • Causality: As DHODH oxidizes DHO, it reduces decylubiquinone, which in turn reduces DCIP. The loss of absorbance at 600 nm is directly proportional to enzyme activity.

Step 5: Orthogonal Validation (The Uridine Rescue System)

  • Action: In parallel cell-viability assays, treat cancer cell lines with the compound in standard media, and in media supplemented with 100 µM exogenous uridine .

  • Causality: This is your self-validating step. DHODH inhibitors kill cells by starving them of pyrimidines[2]. Exogenous uridine bypasses DHODH via the nucleoside salvage pathway. If uridine completely rescues cell viability, your compound's effect is definitively on-target. If toxicity persists, your compound is exhibiting off-target lipophilic toxicity.

Workflow Step1 Compound Preparation 100x stock in 100% DMSO Step2 Buffer Formulation Add 0.01% Triton X-100 Step1->Step2 Dilute to 1% DMSO final Step3 Enzyme Pre-incubation 15 min at 25°C Step2->Step3 Prevent aggregation Step4 Reaction Initiation Add DHO & DCIP Step3->Step4 Establish binding equilibrium Step5 Kinetic Readout Absorbance at 600 nm Step4->Step5 Monitor DCIP reduction Validation Orthogonal Validation Uridine Rescue Assay Step5->Validation Confirm on-target effect

Fig 2: Self-validating high-throughput workflow for DHODH enzymatic assays.

Conclusion

The 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid scaffold is a powerful chemical tool, whether utilized as a primary DHODH inhibitor[2] or as a surface recognition cap for HDAC3 selectivity[4]. However, its physicochemical properties demand rigorous assay design. By implementing detergent-stabilized buffers, enforcing pre-incubation phases, and utilizing self-validating cellular rescue assays, researchers can eliminate false positives and ensure absolute reproducibility in their in vitro screening cascades.

References

  • Title: PubChem Compound Summary for CID 874728, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science / PMC URL: [Link]

  • Title: Interaction of brequinar and analogs with PD-L1: a molecular docking analysis Source: Exploration of Targeted Anti-tumor Therapy URL: [Link](Derived from search index 7.4)

  • Title: Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers Source: Bioorganic & Medicinal Chemistry Letters / PMC URL: [Link](Derived from search index 7.5)

  • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Pharmacology URL: [Link]

Sources

structural activity relationship (SAR) of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Activity Relationship (SAR) of 2-Arylquinoline-4-Carboxylic Acids: A Comparative Analysis

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-arylquinoline-4-carboxylic acids, with a specific focus on understanding the key molecular features that drive their therapeutic potential. We will use 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid as a representative example to dissect the intricate relationship between chemical structure and biological function, and compare its projected activities with other well-characterized analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutics.

The 2-Arylquinoline-4-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The 2-arylquinoline-4-carboxylic acid core is a recurring motif in compounds exhibiting a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The general structure consists of a quinoline ring system substituted with an aryl group at the 2-position and a carboxylic acid at the 4-position. The versatility of this scaffold lies in the ability to readily modify these three key components: the quinoline ring, the C2-aryl substituent, and the C4-carboxylic acid. These modifications allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

A prominent mechanism of action for many compounds in this class is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][4][5] This pathway is essential for DNA and RNA synthesis, and its upregulation in rapidly proliferating cancer cells and virus-infected cells makes DHODH an attractive therapeutic target.[2][5]

Dissecting the Structural Activity Relationship (SAR)

The biological activity of 2-arylquinoline-4-carboxylic acids is profoundly influenced by the nature and position of substituents on the core scaffold. A systematic analysis of these relationships is crucial for rational drug design.

The Critical Role of the 4-Carboxylic Acid Group

The carboxylic acid moiety at the C4 position is a stringent requirement for the high-potency inhibition of DHODH.[6] This functional group is believed to form crucial interactions within the enzyme's active site, such as a salt bridge with a conserved arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47).[5] Esterification or amidation of this group generally leads to a significant decrease or complete loss of activity, highlighting its essential role as a key pharmacophoric feature.[5]

The C2-Aryl Substituent: A Driver of Potency and Selectivity

The substituent at the C2 position plays a pivotal role in defining the potency and selectivity of these compounds. Bulky, hydrophobic groups are generally preferred for optimal activity.[6] The nature and substitution pattern of the aryl ring at this position can be systematically modified to explore the hydrophobic pocket of the target enzyme.

For our lead compound, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid , the 2-isopropoxyphenyl group is expected to occupy this hydrophobic pocket. The isopropoxy group, in particular, contributes to the lipophilicity of the molecule. The ortho-position of this substituent on the phenyl ring will influence the dihedral angle between the quinoline and phenyl rings, which can be a critical determinant of binding affinity.

The Quinoline Core: Fine-Tuning Activity through Substitution

Modifications to the benzo portion of the quinoline ring offer an additional avenue for optimizing the pharmacological profile. Introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the C6 position has been shown to enhance the potency of DHODH inhibitors.[7] For instance, the well-known DHODH inhibitor, brequinar, features a fluorine atom at the C6 position.[6] These substitutions can influence the electronic properties of the quinoline ring system and may also lead to additional favorable interactions with the target protein.

Comparative Analysis with Alternative Compounds

To illustrate the principles of SAR, we will compare our lead compound with several other 2-arylquinoline-4-carboxylic acid derivatives. The following table summarizes the biological activity of selected compounds against DHODH.

Compound IDR1 (C6-substituent)R2 (C2-substituent)DHODH IC50 (µM)Reference
Lead Compound H2-IsopropoxyphenylPredicted to be active-
Brequinar F2'-Fluoro-1,1'-biphenyl-4-ylPotent (nM range)[6]
Analog 35 H4-Cyclohexylphenyl0.0543[7]
Analog 39 F4-Cyclohexylphenyl0.0542[7]
Analog 41 F4-(Trifluoromethyl)phenyl0.00971[7]
Analog 42 Cl4-Cyclohexylphenyl0.0360[7]

Analysis of Comparative Data:

  • Effect of C6-Substitution: A comparison of Analog 35 (unsubstituted at C6) with Analogs 39 (C6-fluoro) and 42 (C6-chloro) demonstrates that substitution at the C6 position can enhance potency.[7] Fluorine appears to be a particularly favorable substituent in this series.

  • Impact of C2-Aryl Group: The high potency of Brequinar underscores the importance of a bulky and specific biphenyl substituent at the C2 position.[6] Analog 41, with a 4-(trifluoromethyl)phenyl group, exhibits very high potency, indicating that strong electron-withdrawing groups on the C2-phenyl ring can be beneficial.[7]

  • Predicted Activity of the Lead Compound: Based on these SAR trends, our lead compound, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, is predicted to be a competent DHODH inhibitor. The isopropoxyphenyl group provides the necessary hydrophobicity at the C2 position. Its potency could potentially be enhanced by introducing a fluorine atom at the C6 position of the quinoline ring.

Experimental Protocols

To enable researchers to validate the SAR principles discussed, we provide detailed methodologies for the synthesis and biological evaluation of 2-arylquinoline-4-carboxylic acids.

Synthesis: The Pfitzinger Reaction

A common and effective method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Pfitzinger condensation reaction.[7]

Step-by-Step Protocol:

  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve isatin in an aqueous solution of potassium hydroxide with stirring.

  • Addition of the Ketone: To the resulting solution, add the desired substituted acetophenone (e.g., 2'-isopropoxyacetophenone for the lead compound) dissolved in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-arylquinoline-4-carboxylic acid.

Biological Evaluation: In Vitro DHODH Inhibition Assay

The inhibitory activity of the synthesized compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a substrate-linked dye.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify human DHODH. Prepare stock solutions of the enzyme, the substrate (dihydroorotate), and the electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound, and the DHODH enzyme. Initiate the reaction by adding dihydroorotate and DCIP.

  • Data Acquisition: Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate the core SAR principles and the experimental workflow.

SAR_of_2_Arylquinoline_4_Carboxylic_Acids cluster_molecule Key Structural Features cluster_activity Biological Activity quinoline Quinoline Core (C6-substitution fine-tunes activity) c2_aryl C2-Aryl Group (Bulky, hydrophobic groups enhance potency) activity DHODH Inhibition quinoline->activity modulates c4_cooh C4-Carboxylic Acid (Essential for activity) c2_aryl->activity drives potency c4_cooh->activity is essential for

Caption: Core SAR principles for 2-arylquinoline-4-carboxylic acids.

Experimental_Workflow synthesis Synthesis (Pfitzinger Reaction) purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biological_assay Biological Assay (DHODH Inhibition) characterization->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis

Caption: Experimental workflow for SAR studies.

Conclusion

The 2-arylquinoline-4-carboxylic acid scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structural activity relationships, as outlined in this guide, is paramount for the rational design of potent and selective inhibitors of various biological targets, most notably DHODH. The principles discussed herein, supported by comparative data and detailed experimental protocols, provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable class of compounds.

References

  • ACS Medicinal Chemistry Letters.

  • Journal of Medicinal Chemistry.

  • Journal Marocain de Chimie Hétérocyclique.

  • Molecules.

  • BenchChem.

  • ResearchGate.

  • BenchChem.

  • PMC.

  • PubMed.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.